6-(Pyridin-3-yl)-1h-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQCQQOSUESGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696293 | |
| Record name | 6-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-35-5 | |
| Record name | 6-(3-Pyridinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Pyridin-3-yl)-1H-indazole: Properties, Synthesis, and Characterization for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This document details the physicochemical properties, spectroscopic data, synthesis, and key experimental protocols relevant to this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this molecule for their work.
Introduction and Significance
The fusion of a pyrazole and a benzene ring forms the indazole bicyclic system, a scaffold that is a cornerstone in the development of therapeutic agents.[4][5] Indazoles are recognized as valuable bioisosteres for phenols and indoles, often providing improved metabolic stability and target affinity.[1] The specific compound, this compound, incorporates a pyridine ring at the 6-position, a common strategy in medicinal chemistry to enhance solubility, modulate electronic properties, and introduce a key hydrogen bond acceptor to interact with biological targets.[1] Its structural motifs are found in numerous kinase inhibitors and other targeted therapies, making a thorough understanding of its properties essential for rational drug design.[1][6]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting all other chemical and biological data.
-
IUPAC Name: this compound
-
CAS Number: 885272-35-5[7]
-
Molecular Formula: C₁₂H₉N₃[8]
-
Molecular Weight: 195.22 g/mol [9]
Molecular Structure Diagram
The diagram below illustrates the atomic connectivity and numbering convention for this compound. This numbering is crucial for the unambiguous assignment of spectroscopic signals, particularly in NMR analysis.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and experimental systems, influencing everything from solubility to cell permeability.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 423.3±20.0 °C (Predicted) | [9] |
| pKa | 13.02±0.40 (Predicted) | [9] |
| Solubility | Soluble in DMSO | [8] |
| Density | 1.270±0.06 g/cm³ (Predicted) | [9] |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for structural verification and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indazole and pyridine rings. The NH proton of the indazole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyridine and benzene ring protons will appear in the aromatic region (7-9 ppm), with multiplicities determined by their coupling with adjacent protons.
-
¹³C NMR: The carbon NMR will display 12 distinct signals corresponding to each carbon atom in the molecule. The carbons of the heterocyclic rings will resonate in the 110-150 ppm range.
Note: For a general reference on indazole NMR, ¹H NMR data for the parent 1H-indazole in DMSO-d₆ shows signals at approximately 13.1 (NH), 8.10 (H3), 7.78 (H7), 7.58 (H4), 7.36 (H6), and 7.13 (H5) ppm.[10]
Mass Spectrometry (MS)
-
Expected Mass: The exact mass for the molecular ion [M+H]⁺ would be approximately 196.0875, corresponding to the formula C₁₂H₁₀N₃⁺. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods for analysis.
Infrared (IR) Spectroscopy
-
Key Absorptions: The IR spectrum should exhibit a characteristic broad absorption for the N-H stretch of the indazole ring around 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching absorptions will be present in the 1500-1600 cm⁻¹ region.[11]
Synthesis and Reactivity
This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki reaction. This powerful C-C bond-forming reaction is a staple in modern organic synthesis for its reliability and functional group tolerance.[6]
General Synthetic Workflow: Suzuki Coupling
The logical flow for synthesizing and verifying the target compound is outlined below. This workflow emphasizes the "self-validating" nature of the process, where each step is followed by an analytical confirmation.
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Technical Guide: A Comprehensive Analysis of the Solubility Profile of 6-(Pyridin-3-yl)-1H-indazole for Preclinical Research
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This guide provides a detailed technical overview of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of publicly available empirical data, this document focuses on the foundational chemical principles governing its solubility and presents robust, field-proven protocols for its experimental determination. We will explore the structural characteristics of the molecule, predict its behavior in various common laboratory solvents, and provide step-by-step methodologies for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this compound to ensure data integrity and accelerate preclinical programs.
Introduction: The Critical Role of Solubility
This compound (MW: 195.22 g/mol , CAS: 885272-35-5) is a bicyclic heterocyclic compound featuring an indazole core linked to a pyridine ring.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs.[3] As with any compound intended for biological evaluation, understanding its solubility is a non-negotiable first step. Poor solubility can lead to a host of complications, including:
-
Underestimation of Potency: Inaccurate solution concentrations in biological assays can yield misleading IC50 or EC50 values.
-
Poor Bioavailability: Low aqueous solubility is a primary cause of poor absorption following oral administration.[4]
-
Formulation Challenges: Developing a suitable dosage form for preclinical and clinical studies can be technically complex and costly for poorly soluble compounds.[5]
-
Irreproducible Results: Precipitation of the compound during experiments can lead to unreliable and inconsistent data.
This guide will therefore equip the research scientist with the necessary theoretical framework and practical protocols to accurately characterize the solubility of this compound.
Physicochemical and Structural Analysis
To predict the solubility of this compound, we must first analyze its structure, which is a fusion of an indazole ring system and a pyridine ring.
-
The Indazole Core: The parent 1H-indazole molecule is a weak base that is sparingly soluble in water but soluble in many organic solvents.[3] It is an amphoteric molecule, capable of being protonated (pKa ≈ 1.04) or deprotonated (pKa ≈ 13.86), though it is predominantly neutral under physiological conditions.[6] The N-H group can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as a hydrogen bond acceptor.
-
The Pyridine Substituent: The pyridine ring is a basic, polar, aromatic heterocycle. Its presence is expected to increase the overall polarity of the molecule compared to unsubstituted indazole and introduce an additional site for hydrogen bonding (the pyridine nitrogen) and protonation.
-
Overall Polarity and "Like Dissolves Like": The molecule possesses both polar characteristics (N-H, pyridine nitrogen) and nonpolar characteristics (the fused benzene ring). Following the principle of "like dissolves like"[7], we can make the following predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be limited in neutral water due to the significant nonpolar surface area of the bicyclic system. However, the ability to form hydrogen bonds suggests some solubility in alcohols like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent hydrogen bond acceptors and can effectively solvate a wide range of organic molecules.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polar nature of the pyridine and indazole nitrogens.
-
Aqueous Buffers (pH Dependence): As a molecule with basic nitrogen centers (pKa of pyridine is ~5.2), its aqueous solubility will be highly pH-dependent.[9] In acidic buffers (e.g., pH < 5), protonation of the pyridine nitrogen will form a cationic salt, which is expected to dramatically increase aqueous solubility.
-
Quantitative Solubility Assessment: A Methodological Approach
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. It is a high-throughput method ideal for early discovery screening.[4][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is equilibrated with a solvent over an extended period. It is the gold standard for lead optimization and formulation development.[5][9]
The following table should be used to record experimentally determined data.
| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| Water (pH 7.0) | 25 | Thermodynamic | |||
| PBS (pH 7.4) | 25 | Thermodynamic | |||
| PBS (pH 7.4) | 25 | Kinetic | |||
| 0.1 M HCl (pH 1) | 25 | Thermodynamic | |||
| Ethanol | 25 | Thermodynamic | |||
| Methanol | 25 | Thermodynamic | |||
| DMSO | 25 | Thermodynamic | |||
| Acetonitrile | 25 | Thermodynamic | |||
| Dichloromethane | 25 | Thermodynamic | |||
| Acetone | 25 | Thermodynamic |
Experimental Protocols
The following protocols are designed to be self-validating systems for determining the solubility of this compound.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is considered the definitive measure of equilibrium solubility.[5]
Rationale: By agitating an excess of the solid compound in the solvent for an extended period, this protocol ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. Centrifugation then separates the saturated supernatant for accurate concentration analysis.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. A common starting point is ~2 mg.[11] Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[5][10]
-
Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration (Optional but Recommended): For aqueous samples, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step may not be necessary for organic solvents if the centrifugation is effective.
-
Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Protocol for Kinetic Solubility (Turbidimetric Method)
This protocol provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often found in high-throughput screening.[10]
Rationale: This method assesses the point at which a compound, initially dissolved in an organic solvent (DMSO), precipitates when introduced into an aqueous medium. The appearance of turbidity (cloudiness) indicates that the solubility limit has been exceeded.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Serial Dilution: Using a multichannel pipette, perform a serial dilution of the 10 mM DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept low and consistent across all wells (typically ≤2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate gently for 2 hours at room temperature to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for characterizing the solubility of a novel compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While published quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for rational prediction of its behavior in common laboratory solvents. Its structure suggests poor solubility in neutral water, good solubility in polar aprotic solvents like DMSO, and pH-dependent solubility in aqueous buffers. For any research or drug development program, experimental verification is paramount. The shake-flask and turbidimetric methods detailed in this guide provide robust, reliable frameworks for determining the thermodynamic and kinetic solubility, respectively. Accurate characterization using these protocols will ensure data quality, mitigate risks in later-stage development, and enable the successful progression of promising indazole-based compounds.
References
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Hoelke, B., Gildenast, H., & Wagner, T. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
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Creative Bioarray. Aqueous Solubility Assays. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
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University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Pyridin-3-yl)-1H-indazole
Abstract
This technical guide provides a detailed analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-(Pyridin-3-yl)-1H-indazole. As a molecule integrating two key pharmacophores, the indazole and pyridine rings, its structural confirmation is paramount for researchers in medicinal chemistry and drug development. This document moves beyond a simple data report, offering a deep dive into the causal relationships between the molecular structure and its spectral features. It explains the rationale behind chemical shift assignments and coupling patterns, grounded in fundamental principles and comparative data from analogous structures. A comprehensive, self-validating experimental protocol for data acquisition is also provided, ensuring reproducibility and scientific rigor.
Introduction: The Structural Significance of Pyridinyl-Indazoles
The fusion of distinct heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced biological activity and optimized physicochemical properties. This compound is a prime example of this strategy, combining the indazole moiety, a privileged structure in numerous kinase inhibitors and therapeutic agents, with the versatile pyridine ring, a common feature in a vast array of pharmaceuticals.[1][2] The precise characterization of such molecules is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structural elucidation in solution.
This guide provides a predictive but expertly reasoned interpretation of the ¹H and ¹³C NMR spectra of this compound. In the absence of directly published experimental data for this specific molecule, this analysis has been constructed by leveraging established spectral data for the parent 1H-indazole and pyridine systems, along with documented substituent effects in related heterocyclic compounds.[3][4] This approach not only offers a reliable spectral blueprint for the title compound but also serves as an educational framework for interpreting the NMR spectra of similarly complex heteroaromatic systems.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure of this compound is presented below, following standard IUPAC nomenclature conventions for fused and linked heterocyclic systems. This numbering will be used throughout the guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can effectively solvate the molecule and allow for the observation of the exchangeable N-H proton.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale for Assignment |
| ~13.2 | br s | - | 1-H | Typical chemical shift for the acidic indazole N-H proton in DMSO-d₆, often broad due to exchange.[3] |
| ~9.10 | d | ~2.0 | H-2' | Most deshielded pyridine proton, ortho to the nitrogen and adjacent to the substituted carbon. |
| ~8.65 | dd | ~4.8, 1.5 | H-6' | Deshielded proton ortho to the pyridine nitrogen. Coupled to H-5' (³J) and H-4' (⁴J). |
| ~8.35 | s | - | H-3 | Characteristic singlet for the H-3 proton of the indazole ring. |
| ~8.20 | ddd | ~8.0, 2.0, 0.8 | H-4' | Deshielded by proximity to the indazole ring. Coupled to H-5' (³J), H-6' (⁴J), and H-2' (⁵J). |
| ~8.00 | s | ~0.8 | H-7 | Appears as a near-singlet or finely split doublet due to a small four-bond coupling (⁴J) with H-5. Deshielded by the pyridine ring's anisotropic effect. |
| ~7.80 | d | ~8.6 | H-4 | Typical ortho-coupled proton on the indazole benzene ring. |
| ~7.55 | dd | ~8.0, 4.8 | H-5' | Standard aromatic proton on the pyridine ring, coupled to H-4' and H-6'. |
| ~7.40 | dd | ~8.6, 1.5 | H-5 | Ortho-coupled to H-4 and meta-coupled to H-7. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~151.0 | C-2' | Carbon adjacent to pyridine nitrogen, deshielded. |
| ~148.5 | C-6' | Carbon adjacent to pyridine nitrogen, deshielded. |
| ~141.5 | C-7a | Quaternary carbon of the indazole ring fused to the benzene moiety. |
| ~138.0 | C-6 | Aromatic carbon bearing the pyridine substituent, deshielded. |
| ~135.0 | C-4' | Pyridine carbon deshielded by proximity to the indazole ring. |
| ~134.5 | C-3 | Indazole carbon, typically found in this region. |
| ~132.0 | C-3' | Quaternary carbon of the pyridine ring attached to the indazole. |
| ~124.0 | C-5' | Pyridine CH carbon. |
| ~122.5 | C-3a | Quaternary carbon of the indazole ring adjacent to C-3. |
| ~121.5 | C-4 | Indazole CH carbon. |
| ~118.0 | C-5 | Indazole CH carbon, upfield shifted relative to C-4. |
| ~110.0 | C-7 | Indazole CH carbon, typically the most upfield of the benzenoid protons.[4] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and rigorously controlled experimental procedure is essential. The following protocol is designed to be a self-validating system for the characterization of this compound and similar compounds.
Workflow: NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample. The causal choice of this mass range is to ensure sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to aggregation.
-
Transfer the solid to a clean, dry vial. Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm serve as convenient internal references.[5]
-
Vortex the sample for 30-60 seconds until the solid is completely dissolved, ensuring a homogenous solution for accurate shimming.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher to achieve good signal dispersion.
-
Insert the sample into the magnet. The instrument's lock system will engage on the deuterium signal from the DMSO-d₆, stabilizing the magnetic field.
-
Perform an automatic or manual tuning and matching of the probe for both the ¹H and ¹³C channels to maximize signal reception.
-
Execute an automatic or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
For ¹H NMR: Acquire the spectrum using a standard 30-degree pulse sequence (e.g., Bruker's zg30). A small flip angle is used to allow for a short relaxation delay. Typically, 16 scans are sufficient for a high signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., Bruker's zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply an exponential window function and perform a Fourier transform on the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectra by setting the residual DMSO solvent peak to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.
-
Perform peak picking to identify the precise chemical shift of each resonance.
-
Conclusion
This guide provides a comprehensive and expertly reasoned framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. By grounding the predicted data in the established principles of NMR spectroscopy and leveraging comparative data from parent heterocycles, this document serves as a reliable reference for chemists engaged in the synthesis, purification, and analysis of this important class of molecules. The detailed experimental protocol further ensures that researchers can acquire high-fidelity data, a critical step in the rigorous process of chemical research and drug development.
References
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Supporting Information for "General Procedure for the Synthesis of 1H-Indazoles". (N.D.). Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Available at: [Link]
-
13C NMR of indazoles. (1995). ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (N.D.). The Royal Society of Chemistry. Available at: [Link]
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1H-Indazole. (N.D.). National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]
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6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide. (N.D.). PubChem. Available at: [Link]
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Available at: [Link]
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6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online. Available at: [Link]
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Scheme 5: Synthesis of 1-aryl-1H-indazoles. (2021). ResearchGate. Available at: [Link]
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1H-Indazole. (N.D.). PubChem. Available at: [Link]
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (N.D.). PubMed. Available at: [Link]
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Pyridin-3-yl)-1H-indazole
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a molecule incorporating both indazole and pyridine moieties, its characterization necessitates a nuanced approach to ionization and fragmentation analysis. This document outlines detailed, field-proven protocols for High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) to ensure unambiguous structural elucidation and purity assessment. We delve into the causality behind experimental choices, from solvent selection and ionization source optimization to the interpretation of complex fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies for novel N-heterocyclic compounds.
Introduction: The Analytical Imperative for this compound
This compound is a bicyclic aromatic compound featuring a fused benzene and pyrazole ring system (indazole) substituted with a pyridine ring.[1] Its chemical structure (Figure 1) presents multiple sites for protonation, influencing its ionization efficiency and subsequent gas-phase fragmentation. The indazole and pyridine scaffolds are prevalent in compounds with diverse biological activities, making this molecule a relevant subject for drug discovery and development.[1][2]
Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for compound identification, structural elucidation, and quantification.[3][4] For novel compounds like this compound, establishing a definitive mass spectrometric profile is critical for quality control, metabolite identification, and impurity profiling.[5][6] This guide provides the technical foundation to achieve these analytical goals with a high degree of confidence.
Figure 1: Chemical Structure of this compound Molecular Formula: C12H9N3 Molecular Weight: 195.22 g/mol [7]
Foundational Principles: Ionization and Isotopic Abundance
The first step in mass spectrometric analysis is the generation of gas-phase ions. For N-heterocyclic compounds like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an abundant protonated molecule, [M+H]⁺.[8][9] The presence of three nitrogen atoms provides multiple potential sites for protonation, which can influence fragmentation pathways.[10]
The expected monoisotopic mass of the protonated molecule [C12H10N3]⁺ is 196.0869 m/z. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential for accurate mass measurement, allowing for the confident determination of the elemental composition.[11][12]
Experimental Design: A Self-Validating Workflow
A robust analytical method is a self-validating one. The following sections detail a workflow designed to ensure data integrity and reproducibility, from sample preparation to data interpretation.
Sample Preparation and Solubilization
The choice of solvent is critical for efficient ionization. The solvent must solubilize the analyte and be compatible with the ESI process.
Protocol 1: Standard Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation and enhances the [M+H]⁺ signal.[13]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
HRMS provides the high mass accuracy required to confirm the elemental composition of this compound.[14]
Protocol 2: HRMS Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) calibrated according to the manufacturer's specifications.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Introduce the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range of m/z 50-500 to encompass the expected parent ion and potential low-mass fragments.
-
Data Analysis: Determine the accurate mass of the most abundant ion. The measured mass should be within a 5 ppm tolerance of the theoretical mass of the protonated molecule ([C12H10N3]⁺ = 196.0869 m/z).
Table 1: Expected HRMS Data for [M+H]⁺ of this compound
| Ion Species | Theoretical m/z |
| [C12H10N3]⁺ | 196.0869 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation.[15] It involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID).[16] The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Protocol 3: MS/MS Data Acquisition
-
Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Ion Trap, Orbitrap) is required.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 196.1 in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion. The collision energy should be optimized to generate a rich spectrum of product ions. A typical starting point is a collision energy of 20-40 eV.
-
Product Ion Scanning: Scan the second mass analyzer to detect the resulting fragment ions.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation of N-heterocyclic compounds in MS/MS is governed by established chemical principles.[17][18] For this compound, the most probable fragmentation pathways involve cleavages of the indazole and pyridine rings and the bond connecting them. The protonation site will significantly influence the initial bond cleavages.[10]
Proposed Fragmentation Pathways:
Based on the fragmentation patterns of similar indazole and pyridine-containing compounds, the following neutral losses and fragment ions are anticipated:[19][20][21]
-
Loss of HCN (27 Da): A common fragmentation pathway for nitrogen-containing heterocycles.
-
Loss of N2H2 (30 Da): Resulting from the cleavage of the pyrazole ring in the indazole moiety.
-
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual pyridine and indazole ring systems.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 196.1 | 169.1 | HCN |
| 196.1 | 166.1 | N2H2 |
| 196.1 | 117.1 | C5H4N (Pyridyl radical) |
| 196.1 | 78.1 | C7H5N2 (Indazolyl radical) |
The following diagram illustrates the logical workflow for the comprehensive mass spectrometric analysis of this compound.
Caption: Experimental workflow for MS analysis.
The anticipated fragmentation pathways can be visualized to aid in the interpretation of the MS/MS data.
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The Emergence of 6-(Pyridin-3-yl)-1H-indazole Analogs as Potent Kinase Inhibitors in Oncology: A Technical Guide to the Mechanism of Action
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including potent anti-tumor effects.[1][2] The versatility of the indazole ring system allows for substitutions that can be tailored to target specific enzymatic pockets, particularly within the active sites of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This guide will delve into the mechanism of action of a specific class of indazole-based compounds, the 6-(pyridin-3-yl)-1H-indazole analogs, with a focus on their role as kinase inhibitors in cancer cells. While direct, extensive research on the single compound "this compound" is not broadly available in the public domain, a significant body of work on closely related analogs, particularly those with substitutions at the 3 and 6 positions of the indazole ring, provides a clear and compelling picture of their mechanism of action. These derivatives have emerged as potent inhibitors of key kinases involved in cell cycle progression and proliferation, such as Polo-like kinase 4 (PLK4).[1]
This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore the molecular interactions, the affected signaling pathways, and the resulting cellular consequences of treating cancer cells with these promising compounds. Furthermore, we will provide detailed, field-proven experimental protocols to enable the validation and further exploration of these mechanisms in a laboratory setting.
The Primary Target: Unraveling the Role of Polo-like Kinase 4 (PLK4) in Carcinogenesis
A crucial target of certain pyridinyl-indazole derivatives is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Normal cells maintain a strict control over centriole numbers, as their duplication is essential for the formation of a bipolar mitotic spindle, which in turn ensures accurate chromosome segregation. An abnormal level of PLK4 can lead to centriole amplification, a condition frequently observed in various human cancers.[1] This amplification can result in chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[1] Therefore, the targeted inhibition of PLK4 presents a promising therapeutic strategy for cancers characterized by such abnormalities.
Mechanism of Action: Competitive Inhibition of the PLK4 ATP-Binding Site
The anticancer activity of this compound analogs that target PLK4 stems from their ability to act as potent and selective ATP-competitive inhibitors. The core mechanism involves the indazole scaffold inserting into the ATP-binding pocket of the PLK4 kinase domain. The pyridin-3-yl moiety, along with other substitutions, plays a critical role in establishing specific interactions with key amino acid residues within this pocket, leading to high-affinity binding. This occupation of the ATP-binding site prevents the endogenous ATP from binding, thereby blocking the phosphotransferase activity of the kinase.
The downstream consequences of PLK4 inhibition are profound and directly linked to its role in centriole duplication. By inhibiting PLK4, these compounds effectively halt the formation of new centrioles. This leads to a failure in the formation of a proper mitotic spindle during cell division. Cancer cells attempting to divide without a functional bipolar spindle will undergo mitotic arrest, which can ultimately trigger apoptotic cell death.
Signaling Pathway of PLK4 Inhibition
The following diagram illustrates the signaling pathway affected by this compound analogs that target PLK4.
Caption: PLK4 Inhibition Pathway by this compound Analogs.
Broader Kinase Inhibition Profile and Alternative Mechanisms
It is important to note that the indazole scaffold is versatile, and different derivatives can target a range of kinases.[1] For instance, some indazole derivatives have been shown to inhibit other kinases such as Aurora kinase and pan-Pim kinases.[1] The specific kinase inhibition profile is determined by the substitution pattern on the indazole ring.
Furthermore, not all indazole derivatives exert their anticancer effects through kinase inhibition. Some have been found to modulate other critical cancer-related pathways. For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and cell cycle arrest by affecting the p53/MDM2 pathway and inhibiting Bcl2 family members.[3][4] Another avenue of investigation for indazole compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6]
Experimental Validation of the Mechanism of Action
To rigorously establish the mechanism of action of a this compound analog as a PLK4 inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for this validation process.
Experimental Workflow
Caption: Experimental Workflow for Validating PLK4 Inhibition.
Protocol 1: In Vitro PLK4 Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant PLK4.
Methodology:
-
Reagents and Materials: Recombinant human PLK4, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific PLK4 substrate), ATP (with a radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays, or unlabeled for luminescence-based assays), kinase assay buffer, and the test compound.
-
Procedure:
-
Prepare a series of dilutions of the this compound analog.
-
In a microplate, combine the recombinant PLK4 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), the remaining ATP is quantified, which is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines, including those known to have PLK4 overexpression or centriole amplification.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound analog for a specified duration (e.g., 72 hours).
-
Add a viability reagent such as MTT or CellTiter-Glo®.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Protocol 3: Western Blot Analysis
Objective: To evaluate the effect of the compound on the phosphorylation status of PLK4 and downstream markers of cell cycle progression.
Methodology:
-
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total PLK4, phospho-PLK4 (if a specific antibody is available), and key cell cycle proteins like Cyclin B1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Interpretation: A decrease in the levels of phospho-PLK4 (autophosphorylation is a marker of activity) and an accumulation of mitotic markers like Cyclin B1 would be consistent with PLK4 inhibition and mitotic arrest.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Methodology:
-
Procedure:
-
Treat cancer cells with the test compound for a period that allows for one to two cell cycles (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Interpretation: Inhibition of PLK4 is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for a representative this compound analog against PLK4 and a panel of cancer cell lines.
| Assay | Target/Cell Line | IC₅₀ (nM) |
| PLK4 Kinase Assay | Recombinant PLK4 | 15 |
| Cell Viability | Breast Cancer (MDA-MB-231) | 50 |
| Cell Viability | Colon Cancer (HCT116) | 75 |
| Cell Viability | Lung Cancer (A549) | 60 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Analogs based on this core structure have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, most notably PLK4. The mechanism of action, centered on the competitive inhibition of the kinase's ATP-binding site, leads to mitotic arrest and subsequent apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and mechanistic elucidation of these compounds.
Future research in this area should focus on optimizing the potency and selectivity of these indazole derivatives, as well as evaluating their pharmacokinetic and pharmacodynamic properties in in vivo models. A deeper understanding of the specific cancer types that are most susceptible to PLK4 inhibition will be crucial for the successful clinical translation of this promising class of anticancer compounds.
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A Strategic Guide to the Biological Activity Screening of 6-(Pyridin-3-yl)-1H-indazole: A Novel Kinase Inhibitor Candidate
Introduction: The Therapeutic Promise of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its unique structural and electronic properties allow it to participate in key interactions with a variety of biological targets, most notably protein kinases.[4][5] Several FDA-approved small-molecule anticancer drugs, such as pazopanib and axitinib, feature the indazole motif and function as multi-kinase inhibitors.[1] The pyridine ring, also a common fragment in kinase inhibitors, is known to engage in hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The strategic combination of these two pharmacophores in 6-(Pyridin-3-yl)-1H-indazole presents a compelling rationale for its investigation as a potential novel therapeutic agent, particularly in the realm of oncology.
This guide provides a comprehensive, multi-tiered strategy for the systematic biological activity screening of this compound. We will progress from broad, initial assessments of cytotoxicity to more focused mechanistic studies aimed at identifying its molecular targets and cellular effects. The experimental choices are guided by the hypothesis that this compound may exhibit anticancer properties through the modulation of protein kinase activity.
Part 1: Primary Screening - Assessing Broad Cytotoxicity and Kinase Inhibition
The initial phase of our screening cascade is designed to cast a wide net, determining if this compound exhibits any general cytotoxic effects against cancer cells and if it interacts with a broad range of protein kinases.
In Vitro Cytotoxicity Assessment
The first step in evaluating a potential anticancer compound is to determine its effect on the viability of cancer cells.[6][7][8][9] We will employ a panel of human cancer cell lines representing diverse tumor types to identify any selective activity. A non-cancerous cell line will be included to assess preliminary selectivity and potential toxicity to normal cells.[10][11]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | A well-characterized and commonly used breast cancer line. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Represents a more aggressive and difficult-to-treat breast cancer subtype. |
| A549 | Non-Small Cell Lung Cancer | A standard model for a prevalent solid tumor. |
| K562 | Chronic Myeloid Leukemia | A suspension cell line, useful for comparing effects on hematological vs. solid tumors.[10][11][12] |
| PC-3 | Prostate Cancer | Represents a common malignancy in men. |
| HEK293 | Human Embryonic Kidney Cells | A non-cancerous cell line to assess general cytotoxicity and selectivity.[10][11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[7]
Broad Kinase Inhibition Profiling
Given the prevalence of the indazole scaffold in kinase inhibitors, a broad kinase panel screen is a logical next step to identify potential molecular targets.[4] This will provide initial insights into which kinase families, if any, are inhibited by this compound.
Experimental Approach: Commercial Kinase Screening Services
Numerous commercial vendors offer kinase screening panels that test a compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM or 10 µM). These assays typically measure the remaining kinase activity after incubation with the test compound.
Data Presentation: Kinome Map
The results are often visualized as a "kinome map," which provides a graphical representation of the kinases inhibited and the extent of inhibition. This allows for a rapid visual assessment of the compound's potency and selectivity.
Part 2: Secondary and Mechanistic Studies
Based on the results from the primary screening, the next phase will involve more in-depth studies to confirm the initial findings and elucidate the mechanism of action. If the compound shows significant cytotoxicity against specific cancer cell lines and inhibits particular kinases, the following experiments will be prioritized.
Dose-Response Analysis and IC50 Determination for Lead Kinases
For any kinases that show significant inhibition in the broad panel screen, a dose-response analysis will be performed to determine the IC50 value for each kinase. This will provide a quantitative measure of the compound's potency against its putative targets.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Use a suitable detection method to measure the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose, often employing fluorescence or luminescence-based readouts.[13][14][15][16]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Mechanism of Action Studies
To understand how this compound affects cancer cells, we will investigate its impact on key cellular processes such as cell cycle progression and apoptosis (programmed cell death).[10][11][12]
Experimental Workflow for Mechanistic Studies
Caption: A streamlined workflow for the biological screening of this compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), which will also require treatment with RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25][26]
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Staining: Resuspend the treated cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant of a dot plot:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway Analysis
Caption: Hypothesized mechanism of action for this compound.
Part 3: Target Validation and Further Characterization
The final stage of this initial screening guide focuses on confirming that the observed cellular effects are indeed a result of the inhibition of the identified kinase target(s).
Cellular Target Engagement and Pathway Modulation
Western blotting can be used to assess whether this compound inhibits the phosphorylation of the downstream substrates of its putative kinase target(s) within the cancer cells. A reduction in the phosphorylation of a known substrate upon treatment with the compound would provide strong evidence of target engagement in a cellular context.
Conclusion and Future Directions
This in-depth technical guide outlines a logical and comprehensive strategy for the initial biological activity screening of this compound. The proposed workflow, from broad cytotoxicity and kinase profiling to detailed mechanistic studies, is designed to efficiently identify and characterize its potential as an anticancer agent. Positive results from this screening cascade would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic approach to screening new derivatives like this compound is crucial for unlocking their full therapeutic potential.
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The Analytical Chemist's Guide to Unlocking the Therapeutic Potential of 6-(Pyridin-3-yl)-1H-indazole: A Deep Dive into Target Identification and Validation
Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved and clinical-stage therapeutics.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. The specific analogue, 6-(Pyridin-3-yl)-1H-indazole, presents a compelling case for investigation. The incorporation of the pyridin-3-yl moiety at the 6-position is a strategic modification, suggesting a potential for novel target engagement and selectivity profiles. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound.
Part 1: The Indazole Core and the Significance of the 6-(Pyridin-3-yl) Substitution
The 1H-indazole core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many enzymes, particularly protein kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structure-activity relationship (SAR) of indazole derivatives is a well-explored field, with substitutions at various positions of the indazole ring profoundly influencing target specificity and potency.
The pyridin-3-yl group at the 6-position is of particular interest. Studies on other indazole-based kinase inhibitors have shown that substitutions at this position can significantly impact inhibitory activity. For instance, a pyridin-3-yl analogue of a lead compound demonstrated a tenfold increase in potency against Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3). While this does not definitively identify the targets of this compound, it strongly suggests that kinases involved in cell cycle regulation and oncogenic signaling are plausible candidates. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pockets of target proteins.
Part 2: A Multi-Faceted Strategy for Target Deconvolution
Identifying the specific molecular targets of a novel compound requires a systematic and multi-pronged approach. The following workflow outlines a series of experiments designed to move from broad, unbiased screening to specific, high-confidence target validation.
Workflow for Target Identification and Validation
Caption: A logical workflow for the identification and validation of therapeutic targets.
Part 3: Detailed Experimental Protocols
Phase 1: Unbiased Target Discovery
The initial phase aims to cast a wide net to identify potential protein interactors of this compound without prior bias.
Rationale: The Kinobeads technology is a powerful chemical proteomics approach for unbiased kinase inhibitor profiling directly in a cellular context.[5][6] It utilizes beads coupled with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with this compound, a competition is set up. The targets of the compound will be blocked and thus depleted from the pool of kinases captured by the beads. Quantitative mass spectrometry is then used to identify and quantify the depleted kinases, revealing the compound's direct targets.[5]
Protocol:
-
Cell Culture and Lysis:
-
Culture a relevant cancer cell line (e.g., a panel representing different tumor types) to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Experiment:
-
Aliquot the cell lysate into several tubes.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) to the lysates.
-
Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Add Kinobeads to each lysate and incubate for a further 1-2 hours at 4°C to allow for kinase capture.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase to determine the EC50 value, representing the concentration of the compound required to compete for 50% of the kinase binding to the beads.
-
Rationale: CETSA is a powerful method to assess target engagement in a cellular environment.[7][8][9] The principle is that ligand binding stabilizes a protein against thermal denaturation.[8] By heating intact cells or cell lysates treated with this compound to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.[9] Coupling CETSA with quantitative mass spectrometry allows for an unbiased, proteome-wide identification of stabilized proteins.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
Aliquot the cell suspensions and heat each aliquot to a specific temperature in a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
-
Cell Lysis and Separation of Soluble and Aggregated Fractions:
-
Lyse the cells by freeze-thaw cycles or addition of a mild detergent.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the soluble fractions from each temperature point.
-
Prepare the protein samples for mass spectrometry as described in the Kinobeads protocol (digestion, optional labeling).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS.
-
For each identified protein, plot the amount remaining in the soluble fraction as a function of temperature to generate a melting curve.
-
Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.
-
Phase 2: Hit Confirmation and Direct Binding Analysis
The hits identified in the unbiased screens need to be confirmed using orthogonal, in vitro assays that directly measure the interaction between the compound and the purified protein.
Rationale: Biochemical kinase assays directly measure the enzymatic activity of a purified kinase and the inhibitory effect of a compound.[10][11] Radiometric assays, which measure the incorporation of 32P or 33P from ATP into a substrate, are considered the gold standard due to their high sensitivity and low interference.[10] Luminescence-based assays that measure the depletion of ATP are also widely used for their high-throughput capabilities.[11]
Protocol (Radiometric Example):
-
Assay Setup:
-
In a microplate, combine the purified recombinant kinase, a suitable substrate (peptide or protein), and a buffer containing MgCl2 and other necessary cofactors.
-
Add a serial dilution of this compound or vehicle control.
-
Pre-incubate to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
-
Detection and Data Analysis:
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary Table (Hypothetical):
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13][14][15] It is a label-free, in-solution technique that does not require protein immobilization.[12]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified kinase and this compound in the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the compound to the kinase.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
Rationale: SPR is a label-free, real-time technique that measures the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (KD) of a compound to an immobilized protein.[16][17][18][19] This provides valuable information on the compound's residence time on the target.[19]
Protocol:
-
Protein Immobilization:
-
Immobilize the purified kinase onto the surface of an SPR sensor chip (e.g., via amine coupling or capture of a biotinylated kinase on a streptavidin-coated surface).
-
-
Binding Measurement:
-
Flow a series of concentrations of this compound over the sensor surface (association phase).
-
Flow buffer over the surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface to remove the bound compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic binding model to determine kon and koff.
-
Calculate the equilibrium dissociation constant (KD) as koff/kon.
-
Phase 3: Cellular Target Engagement and Functional Validation
The final phase aims to confirm that the compound engages its target in a cellular context and that this engagement leads to a functional cellular response.
Rationale: If the identified target is a kinase, its inhibition by this compound should lead to a decrease in the phosphorylation of its downstream substrates in cells. This can be measured using various techniques, such as Western blotting with phospho-specific antibodies or high-throughput immunoassays (e.g., HTRF, AlphaLISA).[20][21]
Protocol (Western Blot Example):
-
Cell Treatment:
-
Treat cells with a serial dilution of this compound for a defined time.
-
If the kinase is part of a signaling pathway that requires activation, stimulate the cells with an appropriate agonist.
-
-
Cell Lysis and Protein Quantification:
-
Prepare cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus the compound concentration to determine the cellular IC50.
-
Rationale: This is a targeted application of the CETSA principle to confirm the engagement of a specific protein identified in the earlier screens.[8][9][22] Instead of a mass spectrometry readout, a more targeted and higher-throughput method like Western blotting or AlphaScreen is used to quantify the amount of the specific target protein remaining in the soluble fraction after heating.
Protocol:
-
Follow steps 1 and 2 of the CETSA with Mass Spectrometry protocol.
-
Quantification of the Target Protein:
-
Quantify the amount of the specific target protein in the soluble fractions using Western blotting or a suitable immunoassay format.
-
-
Data Analysis:
-
Generate melting curves or isothermal dose-response curves to confirm target engagement and determine the cellular EC50 for thermal stabilization.
-
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive identification and validation of the therapeutic targets of this compound. By integrating unbiased, proteome-wide screening methods with rigorous biochemical and cell-based validation assays, researchers can build a compelling case for the mechanism of action of this promising compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent.
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The Ascendance of 6-(Pyridin-3-yl)-1H-indazole in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective ligands for a diverse array of biological targets.[1] While indazole derivatives are rare in nature, their synthetic analogues have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][4] Several indazole-based drugs, such as pazopanib and axitinib, have reached the market as kinase inhibitors for cancer therapy, underscoring the clinical significance of this heterocyclic core.[5] This guide focuses on a particularly promising subclass: 6-(Pyridin-3-yl)-1H-indazole and its derivatives, exploring their synthesis, biological activities, and therapeutic potential.
The this compound Core: A Synergy of Heterocycles
The strategic placement of a pyridine ring at the 6-position of the 1H-indazole scaffold creates a molecule with distinct physicochemical properties that are highly advantageous for drug design. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can significantly influence the solubility, metabolic stability, and target-binding interactions of the parent indazole. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within the binding site of a protein. Furthermore, the pyridine ring can engage in π-stacking and other non-covalent interactions, contributing to the overall binding affinity. The 3-yl linkage provides a specific vector for substitution, allowing for the fine-tuning of the molecule's properties to optimize potency and selectivity.
Therapeutic Applications: A Focus on Oncology
The primary therapeutic application of this compound derivatives to date has been in the field of oncology, particularly as inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.
Inhibition of Key Oncogenic Kinases
Derivatives of the this compound scaffold have been investigated as inhibitors of several important oncogenic kinases, including:
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in the regulation of cell survival, proliferation, and apoptosis.[6] Overexpression of Pim kinases is observed in various hematologic malignancies and solid tumors. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives, which share a similar nitrogen-containing heterocyclic substitution pattern, have been developed as potent pan-Pim kinase inhibitors.[6] This suggests that the 6-(pyridin-3-yl) scaffold could also be a promising starting point for the development of Pim kinase inhibitors.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driving factor in several cancers.[5] Indazole-based compounds have been identified as potent inhibitors of FGFRs.[1][5] The pyridine moiety in the 6-position can be strategically utilized to interact with key residues in the ATP-binding pocket of FGFRs, enhancing inhibitory activity.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, among other kinases.[1] The development of this compound derivatives could lead to novel VEGFR inhibitors with improved selectivity and efficacy.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for this compound is still emerging, general principles from related indazole-based kinase inhibitors can be extrapolated. Key areas for structural modification and their expected impact on activity include:
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the target kinase. The addition of electron-donating or electron-withdrawing groups can fine-tune the basicity of the pyridine nitrogen, affecting its ability to form hydrogen bonds.
-
Functionalization of the Indazole N-1 Position: The N-1 position of the indazole ring is a common site for substitution to improve pharmacokinetic properties, such as solubility and cell permeability. The introduction of small alkyl groups or more complex side chains can significantly impact the overall biological profile of the compound.
-
Substitution at the C-3 Position of the Indazole: The C-3 position offers another vector for modification. Attaching different functional groups at this position can lead to interactions with specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity.
The following table summarizes the inhibitory activities of some representative indazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 2f | (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 - 1.15 | [7] |
| 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [8] |
| 3j | 3-aryl-1-H-indazole | HCT-116 (Colon Carcinoma) | < 87 µg/mL | [9] |
| 3j | 3-aryl-1-H-indazole | MDA-MB-231 (Breast Cancer) | < 87 µg/mL | [9] |
Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives. This table highlights the potent antiproliferative effects of indazole derivatives against various cancer cell lines.
Proposed Mechanism of Action: Kinase Inhibition
The primary mechanism of action for the anticancer activity of this compound derivatives is believed to be the inhibition of protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of key signaling pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Figure 1: Mechanism of Action. A diagram illustrating the inhibition of receptor tyrosine kinase signaling by a this compound derivative.
Potential in Neurodegenerative Disorders
While oncology remains the primary focus, the indazole scaffold has also shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11][12] The neuroprotective effects of some indazole derivatives are attributed to their ability to inhibit certain kinases, such as Glycogen Synthase Kinase 3 (GSK-3), which are implicated in the pathology of these diseases.[12] For instance, 6-hydroxy-1H-indazole has demonstrated a neuroprotective role in a mouse model of Parkinson's disease.[10] The 6-(pyridin-3-yl) substitution could be explored to develop novel indazole-based compounds with enhanced blood-brain barrier penetration and potent activity against neurological targets.
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a palladium-catalyzed Suzuki coupling reaction.[13] This reaction allows for the formation of the C-C bond between the indazole core and the pyridine ring.
General Synthetic Protocol: Suzuki Coupling
A typical synthetic workflow for the preparation of this compound is outlined below:
Step 1: Synthesis of a 6-halo-1H-indazole intermediate. This can be achieved through various methods, such as the diazotization of a substituted aniline followed by cyclization.
Step 2: Suzuki Coupling Reaction. The 6-halo-1H-indazole is then coupled with a pyridine-3-boronic acid or a suitable derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2), a base (e.g., Na2CO3 or CsF), and a suitable solvent (e.g., DMF or toluene).[9][13]
Step 3: Purification. The final product is purified using standard techniques such as column chromatography.
Figure 2: Synthetic Workflow. A simplified diagram of the Suzuki coupling reaction for the synthesis of this compound.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The convergence of the well-established pharmacological importance of the indazole core with the advantageous properties of the pyridine moiety creates a powerful platform for drug discovery. Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the indazole and pyridine rings to build a comprehensive SAR.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases where indazoles have shown activity, such as inflammatory disorders and infectious diseases.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds to guide further optimization.
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- Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I).
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Methodological & Application
Synthesis of 6-(Pyridin-3-yl)-1H-indazole via Suzuki Coupling: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 6-(Pyridin-3-yl)-1H-indazole, a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. The methodology centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This document offers an in-depth exploration of the reaction mechanism, optimization of critical parameters, and a detailed, step-by-step experimental procedure. It is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and efficient route to this important biaryl compound.[3][4]
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer, anti-viral, and kinase inhibition properties, have established them as "privileged structures" in medicinal chemistry.[5][6] Specifically, the introduction of a pyridine moiety at the 6-position of the indazole ring system can significantly modulate the molecule's physicochemical properties and biological target engagement.
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1] This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound provides a powerful and efficient means to construct biaryl systems, such as this compound.[5]
This application note details a validated protocol for the synthesis of this compound from 6-bromo-1H-indazole and 3-pyridinylboronic acid. We will delve into the mechanistic underpinnings of the Suzuki coupling, provide guidance on reagent selection and reaction setup, and offer a detailed protocol for synthesis, purification, and characterization of the final product.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis of this compound via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 6-bromo-1H-indazole. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1][10]
-
Transmetalation: In this step, the organic group from the 3-pyridinylboronic acid is transferred to the palladium center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[1][11][12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole and pyridine rings, yielding the desired this compound product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 6-Bromo-1H-indazole | ≥95% | Sigma-Aldrich | Store in a cool, dry place. |
| 3-Pyridinylboronic acid | ≥95% | Sigma-Aldrich | Can be hygroscopic; store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air and light sensitive; handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Dry in an oven before use for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use freshly opened or distilled solvent. |
| Deionized Water | N/A | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Sodium Sulfate | Granular | EMD Millipore | For drying organic extracts. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Setup
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), 3-pyridinylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The use of a glovebox or a Schlenk line is recommended for this step to minimize exposure of the catalyst to air.[13][14]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 10 mL total volume). A small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction.[8]
-
Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes, or by subjecting it to three cycles of freeze-pump-thaw if using a Schlenk line.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 8-16 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Fume Hood: Conduct all operations involving volatile organic solvents and palladium catalysts in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle with care under an inert atmosphere and away from ignition sources.[13][17][18]
-
Reagent Handling: 6-Bromo-1H-indazole can cause skin and eye irritation.[15][19] 3-Pyridinylboronic acid may cause respiratory irritation.[20][21][22] Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst; ensure proper handling under inert atmosphere. |
| Insufficiently degassed reaction mixture | Thoroughly degas the solvent and reaction mixture before heating. | |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged reaction time | Use anhydrous solvents and a minimal amount of water; monitor the reaction closely and stop when complete.[23] |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere.[23] |
| Difficulty in Purification | Co-elution of product with byproducts | Optimize the solvent system for column chromatography; consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently produce this valuable compound for applications in drug discovery and medicinal chemistry. The versatility of the Suzuki coupling also allows for the synthesis of a wide array of analogues by varying the boronic acid coupling partner, making it an invaluable tool in the construction of compound libraries for biological screening.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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National Academy of Sciences. LCSS: PALLADIUM ON CARBON. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
PubChem. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378. Available from: [Link]
-
PubChem. 6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
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The Sarpong Group. Standard Operating Procedures. Available from: [Link]
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University of California, Santa Barbara. Standard Operating Procedure. Available from: [Link]
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Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. Available from: [Link]
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ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]
-
Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]
-
Thieme. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ACS Publications. Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
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MDPI. Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
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National Institutes of Health. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Available from: [Link]
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Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
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Semantic Scholar. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
National Institutes of Health. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Available from: [Link]
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National Institutes of Health. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. Available from: [Link]
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National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
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National Institutes of Health. Expanding chemical space by para-C−H arylation of arenes. Available from: [Link]
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National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
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- 23. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of 6-(pyridin-3-yl)-1H-indazole using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole-Pyridine Scaffold
The 6-(pyridin-3-yl)-1H-indazole motif is a privileged heterocyclic structure frequently encountered in medicinal chemistry and drug discovery. The indazole core is a bioisostere of indole and is known to interact with a variety of biological targets.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[2] The strategic incorporation of a pyridine ring at the 6-position of the indazole scaffold can significantly modulate the physicochemical properties and biological activity of the resulting molecule, making it a key building block in the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of this compound, with a focus on robust and efficient palladium-catalyzed cross-coupling methodologies.
Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction
The formation of the C-C bond between the indazole and pyridine rings is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This powerful transformation, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an organoboron compound (in this case, 3-pyridylboronic acid) with a halide (6-bromo-1H-indazole) in the presence of a palladium catalyst and a base.[2] The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical aspect of this synthesis is the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For the coupling of heteroaryl halides, particularly with challenging partners like pyridylboronic acids, the selection of an appropriate ligand is paramount to achieving high yields and minimizing side reactions.[4][5]
Experimental Protocols: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is based on established methodologies for similar transformations and has been optimized for this specific substrate combination.[1][2]
Figure 2: General workflow for the synthesis of this compound.
Materials and Reagents
-
6-Bromo-1H-indazole
-
3-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf, XPhos, or SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-bromo-1H-indazole (1.0 equiv), 3-pyridylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 3:1 ratio). Degas the resulting suspension by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Optimization of Reaction Conditions: A Comparative Overview
The success of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for similar transformations, providing a valuable starting point for optimization.
| Parameter | Condition A | Condition B | Condition C | Rationale and Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(dppf)Cl₂ is a reliable and commonly used catalyst for Suzuki couplings.[1] Pd₂(dba)₃ is a versatile Pd(0) source that requires a ligand for activation. |
| Ligand | dppf | XPhos | SPhos | For challenging couplings involving pyridylboronic acids, bulky and electron-rich Buchwald ligands like XPhos and SPhos can improve yields and prevent catalyst deactivation.[5] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is a stronger base and can be more effective in some cases.[6] K₃PO₄ is a milder base that can be beneficial when dealing with base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/Water | DME | Toluene/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the reaction rate and yield.[2] |
| Temperature | 80 °C | 100 °C | Room Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or catalysts. With highly active catalysts, the reaction may proceed at room temperature.[5] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., a Buchwald-type ligand), or a stronger base. Ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation of 3-Pyridylboronic Acid: This is a common side reaction with pyridylboronic acids.[4][5] To minimize this, use a milder base, a lower reaction temperature, and a more active catalyst system that promotes rapid cross-coupling.
-
Purification Challenges: The product, this compound, is a polar molecule. Purification by column chromatography may require a polar eluent system. Careful optimization of the solvent gradient is necessary to achieve good separation from any byproducts.
Conclusion
The synthesis of this compound can be reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can obtain this valuable building block in high yields. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful synthesis and further exploration of this important class of molecules in drug discovery and development.
References
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]
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Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. Available at: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. Available at: [Link]
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Supporting Information for "A Copper-Catalyzed Cascade Reaction of Oxime Acetates and Amines: Synthesis of 1H-Indazoles" - American Chemical Society. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - NIH. Available at: [Link]
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Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
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3-pyridylboronic acid - Organic Syntheses. Available at: [Link]
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands - ACS Publications. Available at: [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - RSC Publishing. Available at: [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition - Indian Academy of Sciences. Available at: [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate. Available at: [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
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Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles - Wiley Online Library. Available at: [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters - ACS Publications. Available at: [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed. Available at: [Link]
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Application Notes and Protocols: Step-by-Step Synthesis of 6-(pyridin-3-yl)-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2][3][4] The synthesis of 6-(pyridin-3-yl)-1H-indazole, a key intermediate for various pharmacologically active molecules, is of considerable interest. This document provides a detailed, step-by-step protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds.[1][5][6] This guide is designed to be comprehensive, offering not just the procedural steps but also the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[5][7] This protocol will focus on the palladium-catalyzed coupling of a 6-halo-1H-indazole with pyridin-3-ylboronic acid.
Reaction Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the protection of the indazole nitrogen, followed by the Suzuki-Miyaura cross-coupling reaction. A final deprotection step yields the desired product. Protection of the indazole nitrogen is often necessary to prevent side reactions and improve the efficiency of the coupling reaction.
Overall Reaction Scheme
Sources
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Application Note: High-Purity Isolation of 6-(Pyridin-3-yl)-1H-indazole via Automated Flash Column Chromatography
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient purification of 6-(Pyridin-3-yl)-1H-indazole from a crude synthetic mixture using automated flash column chromatography. The methodology is designed to yield a final product of high purity, suitable for downstream applications in medicinal chemistry and drug development. The protocol details the rationale behind the selection of the stationary and mobile phases, sample preparation, gradient elution strategy, and post-purification analysis. This guide is intended to be a practical resource, offering field-proven insights to enable researchers to achieve optimal separation and yield.
Introduction: The Significance of this compound
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules.[1][2] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them key building blocks in the development of novel therapeutics. The introduction of a pyridine ring at the 6-position of the indazole core, as in this compound, can significantly influence the molecule's physicochemical properties and biological target engagement.
Given the potential for side reactions and the presence of unreacted starting materials in the synthesis of such bicyclic heteroaromatic compounds, a robust purification strategy is paramount. Column chromatography is a widely adopted and effective technique for the isolation of target compounds from complex mixtures.[3] This application note addresses the specific challenges in purifying this compound, a molecule of moderate to high polarity owing to the presence of both the indazole and pyridine moieties.
Understanding the Physicochemical Landscape
Chemical Structure:
Sources
Application Note: A Protocol for the Purification of 6-(Pyridin-3-yl)-1H-indazole via Recrystallization
Abstract
This comprehensive guide details the methodology for the purification of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[2][3] This document provides a two-part protocol: a systematic solvent screening to identify an optimal solvent system, followed by a detailed, scalable procedure for recrystallization. The causality behind experimental choices, troubleshooting, and methods for purity validation are discussed to ensure a robust and reproducible purification process.
Introduction to Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4][5][6] In an ideal scenario, a crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. The ordered, growing crystal lattice tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[2][7] The final pure crystals are then isolated by filtration.[8]
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] An ideal solvent should exhibit:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at room temperature or below.
-
Favorable solubility for impurities , which should either be highly soluble at all temperatures or insoluble even in the hot solvent.
-
Chemical inertness toward the compound being purified.[5][9]
-
Volatility to allow for easy removal from the purified crystals.[7][9]
Given the molecular structure of this compound, which contains both hydrogen bond donor (indazole N-H) and acceptor (pyridine and indazole nitrogens) sites, it is expected to be soluble in various polar organic solvents. However, empirical determination of the optimal solvent is necessary.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for developing a purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [10][11] |
| Molecular Weight | 195.22 g/mol | [1][11] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | No specific data available; requires empirical determination. | [12] |
| Melting Point | Not specified in available literature. | [12][13] |
Protocol Part I: Systematic Solvent Screening
This initial protocol is designed to efficiently identify a suitable solvent or solvent mixture for the recrystallization on a small scale.
Objective
To evaluate the solubility of crude this compound in a range of common laboratory solvents at ambient and elevated temperatures to select the best candidate for bulk recrystallization.
Materials and Equipment
-
Crude this compound (~200 mg)
-
Test tubes (10-12) and a test tube rack
-
Spatula
-
Heating apparatus (hot plate, sand bath, or steam bath)
-
Pasteur pipettes
-
Vortex mixer
-
Ice-water bath
-
Solvents for Testing: Water, Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Toluene, Heptane.
Experimental Workflow: Solvent Screening
The following diagram outlines the logical flow for testing each potential solvent.
Caption: Workflow for single-solvent screening.
Step-by-Step Methodology
-
Preparation: Place approximately 15-20 mg of the crude solid into each test tube.
-
Room Temperature Test: Add 0.5 mL of a solvent to a test tube. Agitate vigorously (vortex) for 60 seconds. Observe the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[14][15]
-
Hot Dissolution Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently to the solvent's boiling point. Add more solvent dropwise while heating until the solid just dissolves. Do not add more than 3 mL total.[2]
-
Insoluble Impurity Check: If the solid does not fully dissolve but the solution appears saturated, it may indicate the presence of insoluble impurities. Make a note of this.
-
Cooling and Crystallization: If a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this period to encourage the growth of larger crystals.[4]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod at the solution's surface.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[2]
-
Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Interpretation
Record your observations in a table. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or alcohols are often good starting points.[16] Toluene has also been noted as effective for pyridine-containing aromatics.[17]
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Water | Insoluble | |||
| Ethanol | Sparingly Soluble | |||
| Isopropanol | Sparingly Soluble | |||
| Ethyl Acetate | Sparingly Soluble | |||
| Acetone | Soluble | Unsuitable | N/A | |
| Toluene | Insoluble | |||
| Heptane | Insoluble | Insoluble | Unsuitable | Could be a potential anti-solvent |
Protocol Part II: Optimized Bulk Recrystallization
This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from Part I.
Objective
To purify a multi-gram quantity of this compound using the optimal solvent system determined previously.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper (to fit Büchner funnel)
-
Cold recrystallization solvent for washing
-
Drying apparatus (e.g., vacuum oven or watch glass)
Experimental Workflow: Bulk Recrystallization
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Application Note: A Luminescence-Based Protocol for Profiling Novel Kinase Inhibitors
Using the 6-(Pyridin-3-yl)-1h-indazole Scaffold as a Test Case against JAK2 Kinase
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting cancers and inflammatory diseases.[1][2][3] This document provides a detailed protocol for determining the inhibitory activity of novel compounds, using this compound as a representative test article from this chemical class. The protocol employs the robust and highly sensitive Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring ATP consumption.[4][5][6] As a therapeutically relevant example, this guide details the determination of the half-maximal inhibitory concentration (IC₅₀) against Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling.[7]
Principle of the Assay
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[4] The Kinase-Glo® assay platform provides a homogeneous "glow-type" luminescent method for measuring the amount of ATP remaining in a solution following a kinase reaction.[5][6] The assay is based on the ATP-dependent luciferase reaction, which generates a stable light signal that is directly proportional to the ATP concentration.
In the context of an inhibition assay, active kinase consumes ATP to phosphorylate its substrate, leading to a decrease in the available ATP pool and thus a lower luminescent signal. When a potent inhibitor, such as a derivative of the this compound scaffold, blocks the kinase, ATP consumption is reduced. This results in a higher concentration of remaining ATP and, consequently, a stronger luminescent signal.[4][8] The signal is inversely proportional to the kinase activity.[4][5][8]
Figure 1. Principle of the luminescence-based kinase inhibition assay.
Materials and Reagents
| Reagent/Material | Example Supplier | Catalog Number | Notes |
| Recombinant Human JAK2 (JH1 domain) | BPS Bioscience | 40449 | Store at -80°C.[9] |
| Poly(Glu, Tyr) 4:1 Peptide Substrate | Sigma-Aldrich | P0275 | Reconstitute in sterile water. |
| This compound | (Custom Synthesis) | N/A | Test compound. |
| Kinase-Glo® Max Luminescent Kinase Assay | Promega | V6071 | Store as directed.[8] |
| ATP, 10 mM Solution | Promega | V9151 | Store at -20°C. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | D2650 | For compound dissolution. |
| Kinase Buffer (1X) | (Self-prepared) | N/A | e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA. |
| Solid White, 384-well Assay Plates | Corning | 3570 | Low-volume, opaque plates are essential for luminescence. |
| Multichannel Pipettes & Automation | N/A | N/A | For accurate and high-throughput liquid handling. |
| Plate Luminometer | (Various) | N/A | e.g., GloMax® Explorer. |
Pre-Assay Preparation & Optimization
Test Compound Preparation
Scientific integrity requires meticulous handling of the test compound. The accuracy of the final IC₅₀ value is critically dependent on the accuracy of the compound concentration series.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure complete dissolution.
-
Serial Dilution Plate: Perform a serial dilution of the stock solution in DMSO to create a concentration range for testing. A common approach is an 11-point, 1:3 dilution series. This will generate the dose-response curve.
-
Intermediate Dilution: Create an intermediate dilution of the compound plate by diluting the DMSO-based concentrations into kinase buffer. This step is crucial to minimize the final DMSO concentration in the assay well, which should not exceed 1% to avoid solvent-induced artifacts.[9]
Kinase and Substrate Optimization (The "Why")
For an ATP-competitive inhibitor, the measured IC₅₀ value is dependent on the ATP concentration used in the assay.[10] Therefore, for meaningful and comparable results, the kinase reaction should be run at an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for ATP for that specific kinase.[11]
-
Rationale: At [ATP] = Kₘ, the enzyme is sensitive to competitive inhibition. Using excessively high ATP concentrations can overcome the inhibitor's effect, leading to an artificially high IC₅₀.
-
Procedure (if Kₘ is unknown): Before inhibitor screening, perform an ATP titration experiment. Run the kinase reaction with a fixed amount of enzyme and substrate while varying the ATP concentration. Plot the kinase activity (inverse of luminescence) versus [ATP] and fit the data to the Michaelis-Menten equation to determine the Kₘ. For JAK2, the Kₘ for ATP has been reported in the low micromolar range.[12][13] This protocol will proceed using a final concentration of 10 µM ATP.
Step-by-Step Assay Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL.
Figure 2. High-level experimental workflow for the kinase inhibition assay.
-
Plate Layout: Design the plate to include all necessary controls for robust data analysis.
-
Test Wells: Compound serial dilutions.
-
Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO (no inhibitor). This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme). This represents minimum kinase activity.
-
-
Reagent Addition: Perform all additions at room temperature.
-
Add 5 µL of 1X Kinase Buffer to all wells.
-
Add 5 µL of the 4x concentrated intermediate compound dilutions to the test wells. Add 5 µL of kinase buffer containing the equivalent DMSO concentration to control wells.
-
Add 5 µL of 4x concentrated JAK2 enzyme solution to all wells except the "100% Inhibition" controls (add 5 µL of kinase buffer instead).
-
Initiate the Reaction: Add 5 µL of the 4x concentrated Substrate/ATP mixture to all wells. The final concentration in the 20 µL reaction should be ~10 µM ATP and ~0.2 mg/mL peptide substrate.
-
-
Incubation: Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% ATP consumption).
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® Reagent to each well.[5]
-
Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis and Interpretation
The raw output from the luminometer is Relative Light Units (RLU). These values must be normalized to determine the percent inhibition for each compound concentration.
Figure 3. Workflow for data analysis and IC₅₀ determination.
-
Calculate Percent Inhibition:
-
Average the RLU values for the negative (High_Signal) and positive (Low_Signal) controls.
-
For each test well (Test_RLU), calculate the percent inhibition using the following formula: % Inhibition = 100 * (Test_RLU - Low_Signal) / (High_Signal - Low_Signal)
-
-
Generate Dose-Response Curve:
-
Calculate IC₅₀:
-
Use a non-linear regression analysis software (e.g., GraphPad Prism, R) to fit the dose-response data to a four-parameter logistic equation.
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[10][14] A lower IC₅₀ value indicates a more potent inhibitor.[15]
-
Assay Validation and Trustworthiness
To ensure the reliability and robustness of the screening results, a statistical parameter known as the Z'-factor (Z-prime) should be calculated for each assay plate.[16][17]
-
Formula: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| Where SD is the standard deviation and Mean refers to the high (0% inhibition) and low (100% inhibition) signal controls.
-
-
Z' > 0.5: An excellent assay, highly robust and suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay. Results should be treated with caution.
-
Z' < 0: The assay is not suitable for screening.
-
An assay with a Z'-factor consistently above 0.5 is considered a self-validating system, providing high confidence in the generated hit data.[16]
References
-
Wikipedia. (2023). Z-factor. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Cui, C., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
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On HTS. (2023). Z-factor. [Link]
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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Chem Help ASAP. (2021). Measuring enzyme inhibition by drugs. [Link]
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Wikipedia. (2023). IC50. [Link]
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Di Domizio, J., et al. (2021). Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. International Journal of Molecular Sciences. [Link]
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Križman, E., & Petrič, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
-
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
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Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kim, H., et al. (2018). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Application Note: Evaluating the Anti-Proliferative Efficacy of 6-(Pyridin-3-yl)-1h-indazole Using the MTT Cell Proliferation Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess the cytotoxic and anti-proliferative effects of 6-(Pyridin-3-yl)-1h-indazole. Indazole derivatives represent a promising class of heterocyclic compounds investigated for their potent anti-cancer activities, often attributed to the inhibition of critical signaling pathways involved in tumor growth and angiogenesis.[1][2] This guide details the underlying scientific principles, offers a robust, step-by-step protocol, and provides insights into data analysis and interpretation, ensuring a self-validating and reproducible experimental workflow.
Scientific Background & Rationale
The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a key pharmacophore in modern medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents.[1] In oncology, these compounds have gained significant attention for their ability to function as kinase inhibitors.[1] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
Several indazole-based drugs target key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[1] For instance, Axitinib, a potent VEGFR inhibitor, is an indazole derivative approved for treating certain cancers.[1] By blocking VEGFR-2 signaling, these inhibitors can disrupt tumor angiogenesis, effectively starving tumors of the blood supply needed for growth and metastasis.[3][4] this compound belongs to this class of compounds and is evaluated for its potential to suppress cancer cell proliferation.
Figure 1: Simplified diagram of the VEGFR-2 signaling pathway, a potential target for indazole derivatives.
Principle of the MTT Assay
The MTT assay is a foundational method for assessing cell viability and proliferation.[5] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[5][6]
This reduction only occurs in living cells with intact mitochondrial function.[6][7] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[8][9] This allows for the calculation of cell viability in response to cytotoxic agents like this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for a 96-well plate format. It is imperative to perform initial optimization experiments for your specific cell line to determine the ideal cell seeding density and incubation times.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
Cancer cell lines (e.g., HCT-116 human colon carcinoma, MDA-MB-231 human breast cancer).[10]
-
96-well flat-bottom cell culture plates, sterile
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
-
Orbital shaker
Reagent Preparation
-
Compound Stock Solution (10 mM):
-
Rationale: A high-concentration stock in an organic solvent like DMSO is necessary due to the typically low aqueous solubility of indazole derivatives.[11] This allows for minimal solvent concentration in the final culture medium.
-
Procedure: Accurately weigh the required amount of this compound and dissolve it in cell culture-grade DMSO to achieve a 10 mM concentration. Vortex until fully dissolved. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Rationale: This is the standard working concentration for the MTT reagent.[5] It must be sterile to prevent contamination of cell cultures.
-
Procedure: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Mix thoroughly by vortexing. Sterilize the solution using a 0.22 µm syringe filter. Protect the solution from light by wrapping the tube in aluminum foil and store it at -20°C for up to 6 months.[5][12] Do not store at 4°C for more than a few days.[5]
-
-
MTT Solvent (Solubilization Solution):
-
Rationale: This solution is used to dissolve the formazan crystals. A common and effective solvent is acidified isopropanol with a detergent.
-
Procedure: Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol.[5] Alternatively, pure DMSO can be used.
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the MTT assay.
Detailed Protocol Steps
-
Cell Seeding:
-
Trypsinize and count your cells. Prepare a cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Avoid the outermost wells to minimize edge effects, or fill them with sterile PBS.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls:
-
Untreated Control: Add 100 µL of complete medium only.
-
Vehicle Control: Add 100 µL of medium containing the highest concentration of DMSO used in the serial dilutions (e.g., 1% if the highest drug concentration is 100 µM from a 10 mM stock).
-
Blank Control: Add 100 µL of complete medium to empty wells (no cells) for background subtraction.
-
-
Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from all wells.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[5]
-
Rationale: Serum can interfere with the assay by reducing MTT, leading to a false positive signal. Using serum-free medium during this step is critical for accuracy.[5]
-
Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will produce visible purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, add 150 µL of MTT Solvent (e.g., acidified isopropanol or DMSO) to each well.[5]
-
Wrap the plate in aluminum foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Gentle pipetting may be required to fully dissolve the crystals.
-
Measure the absorbance (Optical Density, OD) at 590 nm using a microplate reader.[5] It is recommended to read the plate within 1 hour of adding the solvent.
-
Data Analysis and Interpretation
Calculating Percentage Viability
The primary output is the percentage of cell viability, which is calculated relative to the untreated control cells.
-
Average the Replicates: Calculate the average OD for each set of replicate wells (e.g., triplicates for each concentration).
-
Subtract Background: Subtract the average OD of the Blank Control from all other average OD values.
-
Calculate % Viability: Use the following formula:
% Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) * 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[13] It is a standard measure of a compound's potency.
-
Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin, or R) to fit the data to a sigmoidal dose-response (variable slope) curve.[14]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration corresponding to 50% on the Y-axis of the fitted curve.[14]
Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format.
| Concentration (µM) | Mean OD (590 nm) | Corrected OD | % Viability |
| Blank (No Cells) | 0.052 | - | - |
| Untreated Control | 1.254 | 1.202 | 100.0% |
| Vehicle (1% DMSO) | 1.248 | 1.196 | 99.5% |
| 0.1 | 1.211 | 1.159 | 96.4% |
| 1 | 1.058 | 1.006 | 83.7% |
| 5 | 0.842 | 0.790 | 65.7% |
| 10 | 0.631 | 0.579 | 48.2% |
| 25 | 0.315 | 0.263 | 21.9% |
| 50 | 0.144 | 0.092 | 7.7% |
| 100 | 0.089 | 0.037 | 3.1% |
| Table 1: Example data from an MTT assay with HCT-116 cells treated for 48 hours. The calculated IC₅₀ from this data would be approximately 10 µM. |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in blank wells | - MTT solution contaminated or degraded.- Phenol red in media reacting.- Serum interference. | - Use fresh, sterile-filtered MTT solution.- Use phenol red-free medium for the assay.- Ensure serum-free conditions during MTT incubation.[5] |
| Low signal in untreated wells | - Cell seeding density is too low.- Cells are unhealthy or senescent.- Insufficient MTT incubation time. | - Optimize cell number by performing a cell titration curve.- Use cells at a low passage number and ensure optimal growth conditions.- Increase MTT incubation time (e.g., to 4 hours), but monitor for crystal formation. |
| Incomplete formazan solubilization | - Insufficient solvent volume.- Inadequate shaking/mixing. | - Ensure 150-200 µL of solvent is added.- Increase shaking time to 20-30 minutes or gently pipette up and down to aid dissolution.[5] |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Mix cell suspension thoroughly before and during seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate for experimental samples. |
Conclusion
The MTT assay is a robust and reliable method for determining the anti-proliferative activity of novel compounds like this compound. By adhering to the detailed protocol, incorporating proper controls, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. This information is critical for advancing the preclinical evaluation of promising anti-cancer agents and elucidating their therapeutic potential.
References
- ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (n.d.). Pd(PPh3)
- ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
- ATCC. (n.d.).
- National Center for Biotechnology Information (NCBI). (2021).
- National Center for Biotechnology Information (NCBI). (2023).
- ResearchGate. (2023).
- RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. (2025).
- Bioquochem. (n.d.).
- MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Abcam. (n.d.).
- Technology Networks. (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.).
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. bioquochem.com [bioquochem.com]
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- 12. researchgate.net [researchgate.net]
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- 14. clyte.tech [clyte.tech]
Application Note & Protocol: Preparation of 6-(Pyridin-3-yl)-1H-indazole Stock Solution for In Vitro Assays
Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and quality control of stock solutions for 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic small molecule with potential applications in drug discovery and chemical biology. Given the structural motifs (indazole and pyridine), this compound is predicted to have low aqueous solubility, making the choice of solvent and preparation methodology critical for generating reliable and reproducible data in in vitro assays. This guide emphasizes the causality behind experimental choices, providing researchers with the necessary framework to ensure the integrity and accuracy of their experimental results.
Scientific Rationale & Pre-Protocol Considerations
1.1. Physicochemical Properties (Predicted and Known)
Understanding the compound's properties is the first step in designing a robust preparation protocol. While extensive public data for this specific molecule is limited, its properties can be inferred from its structure and data on similar compounds.
| Property | Value / Observation | Rationale & Impact on Protocol |
| Molecular Formula | C₁₂H₉N₃ | --- |
| CAS Number | 885272-35-5[6] | For accurate identification and literature searching. |
| Appearance | Likely a solid, crystalline powder. | Visual inspection upon receipt is crucial. |
| Aqueous Solubility | Predicted to be low. | The primary challenge to address. Direct dissolution in aqueous buffers is not recommended. |
| Organic Solvent | High solubility in Dimethyl Sulfoxide (DMSO) is expected. | DMSO is the solvent of choice for the primary high-concentration stock solution[7]. |
| Stability | Indazole scaffolds are generally stable. However, long-term stability in solution should be considered. | Aliquoting and proper storage are essential to prevent degradation from freeze-thaw cycles and hydrolysis[8][9][10]. |
1.2. The Critical Role of the Solvent: Why DMSO?
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds that are insoluble in water.
-
High Solubilizing Power: It is the standard solvent for compound libraries in high-throughput screening (HTS) due to its effectiveness[7][9].
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates the dilution of stock solutions into final assay buffers.
-
Biocompatibility at Low Concentrations: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though this must be empirically determined for each cell type[11][12][13]. Some robust cell lines may tolerate up to 1%[13].
CAUTION: It is imperative to maintain a consistent final DMSO concentration across all wells of an assay plate, including vehicle controls, as even low concentrations of DMSO can have biological effects[11][12][14].
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
This protocol details the steps to create a concentrated, typically 10-20 mM, stock solution in 100% DMSO. This primary stock serves as the foundation for all subsequent dilutions.
2.1. Materials & Reagents
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650 or equivalent)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Vortex mixer
-
Bath sonicator
2.2. Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of C₁₂H₉N₃ = 195.22 g/mol
-
Mass (mg) = Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: 0.001 L x 0.010 mol/L x 195.22 g/mol x 1000 mg/g = 1.952 mg
-
-
Weighing the Compound:
-
Allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile amber glass vial.
-
Expert Tip: Weighing directly into the dissolution vial minimizes compound loss during transfer.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Causality: The use of anhydrous DMSO is crucial. Water contamination can promote compound degradation via hydrolysis, especially during long-term storage[15].
-
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes[7].
-
Gentle warming in a 37°C water bath can also aid dissolution, but should be used cautiously as heat can degrade some compounds[7][16].
-
The final solution must be clear and free of any visible precipitate.
-
-
Aliquoting and Storage (Self-Validation Step):
-
Once fully dissolved, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Trustworthiness: Aliquoting is a critical self-validating step that prevents the degradation associated with repeated freeze-thaw cycles of the main stock[7][8][10].
-
Store aliquots at -80°C for long-term stability. A -20°C freezer can be used for short-term storage (1-3 months)[10][16]. Studies have shown significant compound degradation can occur over time, even when frozen, so -80°C is strongly preferred for archival stocks[9][17][18][19].
-
Diagram: Primary Stock Solution Workflow A flowchart illustrating the key decision points and actions for preparing a high-concentration primary stock solution.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution & Rationale |
| Precipitate forms upon dilution in aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | 1. Decrease Final Concentration: The compound may not be soluble at the desired working concentration. 2. Stepwise Dilution: Dilute the DMSO stock in stages into the aqueous buffer. 3. Increase Final DMSO%: If the assay allows, slightly increasing the final DMSO concentration can help, but this must be validated against a vehicle control. |
| Inconsistent assay results between experiments. | 1. Compound Degradation: Repeated freeze-thaw cycles or improper storage. 2. Inaccurate Pipetting: Especially of viscous DMSO. | 1. Use a fresh aliquot for each experiment. Never reuse a thawed aliquot unless storing for a very short period at 4°C. 2. Use positive displacement pipettes for accurate handling of DMSO. Ensure stock is at room temperature before pipetting. |
| No biological activity observed. | 1. Complete Precipitation: The compound is not in solution in the final assay. 2. Compound Degradation: Stock solution is no longer viable. | 1. Centrifuge the assay plate and check for a pellet. Visually inspect the working solution for clarity before adding to the assay. 2. Prepare a fresh primary stock from the solid compound and re-test. |
References
- Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Environmental Science & Technology.
- The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
- Any suggestions for treating DMSO soluble compound in cell culture?.
- The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- FAQs on Inhibitor Prepar
- Considerations regarding use of solvents in in vitro cell based assays.
- DMSO usage in cell culture. LifeTein.
- Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery.
- Compound Handling Instructions. MedChemExpress.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- Inhibitor Handling Instructions. Selleck Chemicals.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Frequently Asked Questions. Selleckchem.com.
- 6-PYRIDIN-3-YL-1H-INDAZOLE | 885272-35-5. ChemicalBook.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-PYRIDIN-3-YL-1H-INDAZOLE | 885272-35-5 [chemicalbook.com]
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- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. file.selleckchem.com [file.selleckchem.com]
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- 18. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 6-(pyridin-3-yl)-1H-indazole for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of the 6-(pyridin-3-yl)-1H-indazole Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][5]
The strategic importance of this scaffold lies in its inherent modularity. The indazole and pyridine rings present multiple, chemically distinct positions amenable to derivatization. This allows for a systematic exploration of the chemical space around the core, a process fundamental to structure-activity relationship (SAR) studies.[6][7] By methodically introducing a variety of substituents at different positions, researchers can fine-tune the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Several FDA-approved drugs and clinical candidates, such as Axitinib and Pazopanib, feature the indazole motif, underscoring its therapeutic relevance.[3]
This guide provides a detailed overview of key derivatization strategies for the this compound scaffold, complete with field-proven protocols and the rationale behind experimental choices, to empower researchers in their drug discovery efforts.
Visualizing the Derivatization Strategy
A successful SAR campaign begins with identifying key modification points on the core scaffold. For 6-(pyridin-in-3-yl)-1H-indazole, the primary sites for derivatization are the N1 and N2 positions of the indazole ring, the C3 position of the indazole, and various positions on the pyridine ring.
Caption: Key points for derivatization on the this compound scaffold.
I. N-Alkylation and N-Arylation of the Indazole Ring: Modulating Solubility and Cell Permeability
Modification at the N1 and N2 positions of the indazole ring is a common initial step in SAR exploration. These modifications directly impact the molecule's polarity, hydrogen bonding capacity, and overall shape, which in turn influences solubility, cell permeability, and interaction with the target protein. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[8] Therefore, regioselective synthesis is crucial.
Causality Behind the Choice:
The choice between N1 and N2 substitution can have profound effects on biological activity. The orientation of the substituent can alter the molecule's vector in the binding pocket, potentially forming new, beneficial interactions or causing steric clashes. For instance, N1-substituted indazoles have been identified as complement factor D inhibitors, while N2-substituted analogs include FDA-approved tyrosine kinase inhibitors like pazopanib.[8] The reaction conditions, including the choice of base and solvent, play a critical role in directing the regioselectivity of the alkylation.[9][10]
Protocol 1: Regioselective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position, a common goal in many kinase inhibitor programs.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) or alkyl tosylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indazole is typically observed as a color change or precipitation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Self-Validation: The regioselectivity of the alkylation should be confirmed by 2D NMR techniques, such as HMBC, which can show correlations between the N-alkyl protons and the C7a carbon of the indazole ring for the N1 isomer.[11]
II. C-C and C-N Bond Formation at the C3 Position: Exploring the Solvent-Exposed Region
The C3 position of the indazole ring often points towards the solvent-exposed region of the kinase ATP-binding site. Derivatization at this position is a powerful strategy to enhance potency and selectivity by engaging with amino acid residues outside the highly conserved hinge region. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for this purpose.[4][12][13]
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C3 position, starting from a halogenated indazole precursor (typically 3-iodo or 3-bromo).[14][15]
Causality Behind the Choice:
The introduction of diverse aromatic and heterocyclic moieties at C3 can lead to new π-π stacking interactions, hydrogen bonds, or van der Waals interactions with the target protein. This is crucial for optimizing binding affinity and achieving selectivity over closely related kinases. The choice of catalyst, ligand, and base is critical for the success of the coupling reaction, especially with heteroaryl boronic acids.[12][13]
Protocol 2: Suzuki-Miyaura Coupling at the C3 Position
Materials:
-
3-Iodo-6-(pyridin-3-yl)-1H-indazole (or the corresponding N-protected version)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, DME)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 3-iodo-6-(pyridin-3-yl)-1H-indazole (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C3 position.[16][17][18] This is particularly valuable for introducing groups that can act as hydrogen bond donors or acceptors.
Causality Behind the Choice:
Introducing amino groups at the C3 position can establish critical hydrogen bond interactions with the hinge region or other key residues in the kinase active site. The steric and electronic properties of the amine can be systematically varied to probe the size and nature of the binding pocket. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in these couplings.[16][19]
Protocol 3: Buchwald-Hartwig Amination at the C3 Position
Materials:
-
3-Bromo-6-(pyridin-3-yl)-1H-indazole (or the corresponding N-protected version)
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 3-bromo-6-(pyridin-3-yl)-1H-indazole (1.0 equivalent), the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.2 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Structure-Activity Relationship (SAR) Data Analysis
A systematic SAR study generates a wealth of data. Presenting this data in a clear, tabular format is essential for discerning trends and guiding the next round of synthesis.
| Compound ID | R¹ (N1-position) | R² (C3-position) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Core-1 | H | H | >10,000 | >10,000 |
| A-1 | CH₃ | H | 5,200 | 8,500 |
| A-2 | CH₂Ph | H | 3,100 | 6,200 |
| B-1 | H | 4-Fluorophenyl | 850 | 1,500 |
| B-2 | H | 2-Aminopyrimidine | 150 | 980 |
| C-1 | CH₃ | 4-Fluorophenyl | 420 | 950 |
| C-2 | CH₃ | 2-Aminopyrimidine | 25 | 650 |
Analysis of Hypothetical SAR Data:
-
N1-Alkylation (A-1, A-2): Small alkyl or benzyl groups at the N1 position provide a modest increase in potency compared to the unsubstituted core, likely by improving cell permeability.
-
C3-Arylation (B-1): Introducing a 4-fluorophenyl group at C3 significantly improves potency, suggesting a favorable interaction in the binding pocket.
-
C3-Heteroarylation (B-2): The 2-aminopyrimidine group provides a substantial boost in potency, likely due to the formation of a key hydrogen bond.
-
Combined Modifications (C-1, C-2): Combining N1-methylation with C3-substitution leads to a synergistic effect. Compound C-2 , with N1-methylation and a C3-(2-aminopyrimidine) substituent, emerges as the most potent compound, demonstrating a clear SAR trend where both positions contribute to binding affinity.
Conclusion
The derivatization of the this compound scaffold is a proven strategy in the development of kinase inhibitors and other valuable therapeutic agents. A logical and systematic approach, utilizing powerful synthetic methodologies such as regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, is paramount for successful SAR exploration. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties. Each derivatization step should be considered a hypothesis to be tested, with the resulting biological data guiding the iterative process of drug design and optimization.
References
-
Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
RSC Publishing. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. NIH. [Link]
-
Migliorini, A., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Preprints.org. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]
-
ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Institutional Repository. [Link]
-
ResearchGate. (2025). Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I). ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. PubMed. [Link]
-
ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. NIH. [Link]
-
MDPI. (2014). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
National Center for Biotechnology Information. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships. ResearchGate. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-(pyridin-3-yl)-1H-indazole Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of 6-(pyridin-3-yl)-1H-indazole. Low yields in this particular transformation are a common yet surmountable issue. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to enhance your reaction outcomes.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My Suzuki coupling of 6-bromo-1H-indazole with 3-pyridylboronic acid is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
When a Suzuki coupling reaction underperforms, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects for low yield in this specific transformation are catalyst activity, side reactions involving the boronic acid, and issues related to the substrates themselves.
Initial Checks:
-
Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can be sensitive to air and moisture. Consider using a fresh batch or employing more robust, air-stable precatalysts like palladacycles or Buchwald-type precatalysts.[1][2][3]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Reagent Purity: Verify the purity of both the 6-bromo-1H-indazole and the 3-pyridylboronic acid. Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can degrade over time.
Q2: I'm observing a significant amount of pyridine as a byproduct, suggesting my 3-pyridylboronic acid is being consumed. What is happening and how can I prevent it?
This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki couplings, especially with heteroaromatic boronic acids.[4][5] In this reaction, the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material.
Causes and Mitigation Strategies:
-
Role of Base and Water: Strong bases in aqueous media are known to accelerate protodeboronation.[1][6][7] The mechanism often involves the formation of a boronate species, which is more susceptible to protonolysis by water.
-
Solution 1: Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or Cs₂CO₃.[8] Potassium fluoride (KF) can also be effective.
-
Solution 2: Anhydrous Conditions: Since water is the proton source, moving to anhydrous conditions can significantly suppress protodeboronation.[1] Use dry solvents and ensure your base is anhydrous.
-
-
Slow Transmetalation: Pyridine-containing boronic acids can be challenging substrates because the nitrogen atom can coordinate to the palladium center, slowing down the crucial transmetalation step.[9] If transmetalation is slow, the competing protodeboronation has more time to occur.
-
Solution 3: Use Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are often more stable towards protodeboronation than their corresponding acids.[5] Consider using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Solution 4: Boronic Acid Adducts: Diethanolamine can be used to form stable, crystalline adducts of boronic acids that can be used directly in the coupling reaction, often with improved stability.[1][10]
-
Q3: The unprotected N-H on my 1H-indazole seems to be causing issues. Should I be using an N-protected starting material?
The acidic N-H proton of the indazole ring can indeed complicate the reaction.[11][12] It can react with the base, potentially affecting its stoichiometry and solubility, and the resulting indazolyl anion can coordinate to the palladium center, inhibiting catalysis.[11][12]
| Strategy | Advantages | Disadvantages |
| N-H Protection | - Prevents interference from the acidic proton.- Can improve solubility.- Often leads to higher and more consistent yields.[13] | - Requires additional synthesis and deprotection steps, adding to the overall cost and time. |
| Direct Coupling (Unprotected) | - More atom- and step-economical.- Avoids protection/deprotection steps. | - Can be lower yielding and require more careful optimization.- May require specific catalyst systems and conditions to be successful.[11][12] |
Recommendations:
-
For initial attempts and reliability: Using an N-protected 6-bromo-1H-indazole (e.g., N-Boc, N-THP, or N-SEM) is often a more robust strategy. The Boc group is particularly useful as it can often be removed under acidic conditions.
-
For process efficiency: If the goal is a streamlined synthesis, optimizing the reaction with the unprotected indazole is desirable. This has been shown to be feasible with careful selection of catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) and bases (e.g., K₃PO₄).[11]
Q4: I've tried several conditions and my yield is still suboptimal. What advanced optimization strategies can I employ?
If basic troubleshooting fails, a more systematic optimization is necessary. The choice of ligand, solvent, and base are all interconnected and critical for success.
-
Ligand Selection: The ligand is key to stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates like pyridines and indazoles, bulky and electron-rich ligands are often required.
-
Solvent Effects: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if applicable).
-
Base and Temperature Screening: The base not only facilitates the transmetalation step but also influences the rate of side reactions.
-
Base Screening: Test a panel of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation.[11] A typical range to explore is 80-120 °C.[8] Microwave irradiation can sometimes improve yields and reduce reaction times.[16]
-
II. Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the Suzuki coupling reaction?
A: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-bromo-1H-indazole) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (3-pyridylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product (this compound) and regenerating the Pd(0) catalyst.[17][18]
Q: Why are pyridine boronic acids particularly challenging for Suzuki couplings?
A: Pyridine boronic acids present a dual challenge. First, the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] Second, the electron-deficient nature of the pyridine ring can make them more susceptible to protodeboronation under the basic reaction conditions.[19]
Q: Can I use 6-chloro-1H-indazole instead of 6-bromo-1H-indazole?
A: Yes, but it is generally more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult. To couple aryl chlorides, you will typically need a more active catalyst system, often employing bulky, electron-rich phosphine ligands like those developed by Buchwald and others, to achieve good yields.[2]
III. Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Boc-6-bromo-1H-indazole
This protocol is a robust starting point for achieving a good yield with a protected indazole.
-
Reagent Preparation: To a flame-dried Schlenk flask, add N-Boc-6-bromo-1H-indazole (1.0 equiv.), 3-pyridylboronic acid pinacol ester (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol %).
-
Solvent Addition and Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Coupling of Unprotected 6-bromo-1H-indazole
This protocol is optimized for the more challenging direct coupling of the unprotected heterocycle.
-
Reagent Preparation: In a microwave vial, combine 6-bromo-1H-indazole (1.0 equiv.), 3-pyridylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).[11]
-
Catalyst Addition: Add a Buchwald precatalyst, such as XPhos Pd G3 (1.5 mol %).[11]
-
Solvent Addition and Sealing: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).[11] Seal the vial tightly.
-
Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for a specified time (e.g., 30-60 minutes). Monitor initial test reactions to determine the optimal time.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
IV. Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
V. References
-
Wikipedia. Protodeboronation. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.
-
Duncton, M. A. J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Catarzi, D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Northeastern University. [Link]
-
Guedes, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
Colobert, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Li, J., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Clososki, G. C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Guedes, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
-
Wikipedia. Suzuki reaction. [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Pye, A. J., & Rossen, K. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Da Conceição, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
Thomas, A. A., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
-
Thomas, A. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Da Conceição, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Bou-Hamdan, F. R., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. [Link]
-
Al-Masoudi, N. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Kappe, C. O. (2013). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
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Technical Support Center: Optimizing the Synthesis of 6-(pyridin-3-yl)-1H-indazole
Welcome to the technical support center for the synthesis of 6-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions. Our approach is rooted in a deep understanding of the reaction mechanism and practical experience in organic synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
The synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction between 6-bromo-1H-indazole and pyridine-3-boronic acid, is a powerful method for creating this valuable biaryl scaffold.[1][2][3] However, like any cross-coupling reaction, it is sensitive to a variety of parameters that can influence yield and purity.[4][5] This section provides answers to common questions and troubleshooting tips for issues you may encounter.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in a Suzuki-Miyaura coupling can stem from several factors. Let's break down the most common culprits and their solutions.
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction or decomposition of the catalyst will lead to a stalled reaction.[6]
-
Troubleshooting:
-
Ensure your palladium source and phosphine ligand are from a reliable supplier and have been stored correctly.
-
Consider using a pre-formed, air-stable Pd(0) catalyst or a palladacycle precatalyst which can be more robust.[6]
-
Degas your solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6][7]
-
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] Its strength and solubility can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
For the coupling of a bromoindazole, a moderately strong inorganic base is often effective. Potassium carbonate (K₂CO₃) is a common choice.[1][3][9]
-
If K₂CO₃ is not effective, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11]
-
The physical form of the base matters. Ensure it is finely powdered to maximize its surface area and reactivity.[6]
-
-
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases if a biphasic system is used.
-
Troubleshooting:
-
A mixture of an organic solvent and water is common for Suzuki couplings. 1,4-dioxane/water or DME/water are frequently used and often give good results.[1][3][9]
-
If solubility is an issue, especially with larger, more complex substrates, consider a higher boiling point solvent like DMF or toluene, but be mindful of potential side reactions at elevated temperatures.[2][12]
-
-
Q2: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (1H-indazole). What is causing this and how can I prevent it?
The formation of 1H-indazole is likely due to a side reaction called protodeboronation of the pyridine-3-boronic acid, followed by a reductive dehalogenation of the 6-bromo-1H-indazole.
-
Mechanism of Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. It is often promoted by strong bases and the presence of water, especially at higher temperatures.[6][10]
-
Troubleshooting:
-
Use a milder base: If you are using a very strong base, consider switching to a weaker one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Anhydrous conditions: While many Suzuki reactions tolerate water, switching to anhydrous conditions can suppress protodeboronation. This would require using an anhydrous solvent and a base like cesium fluoride (CsF).[2]
-
Use boronic esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
-
-
Q3: My main impurity is a homocoupling product of the pyridine-3-boronic acid. What causes this and how can I minimize it?
The formation of bipyridine is a common byproduct in Suzuki reactions. This homocoupling is often promoted by the presence of oxygen.[6][13]
-
Mechanism of Homocoupling: Oxygen can facilitate the oxidative coupling of two molecules of the boronic acid, catalyzed by the palladium complex.
-
Troubleshooting:
-
Rigorous degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[7]
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the reaction, the following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.
Optimizing Reaction Conditions: A Tabulated Guide
The choice of catalyst, base, and solvent are critical and often interdependent. The following table summarizes common conditions used for Suzuki couplings of indazole derivatives, which can serve as a starting point for your optimization.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ | A common choice, but can be air-sensitive. |
| PdCl₂(dppf) | Often more robust and efficient for heteroaryl couplings.[1][3][9] | |
| Pd(OAc)₂ with a phosphine ligand | Requires in situ reduction to Pd(0). | |
| Base | K₂CO₃ | A good starting point, moderately strong.[1][3][9] |
| Cs₂CO₃ | A stronger base, can be effective for challenging couplings.[11] | |
| K₃PO₄ | Another strong base option.[10] | |
| CsF | Used in anhydrous conditions to minimize protodeboronation.[2] | |
| Solvent System | 1,4-Dioxane / Water | A versatile and commonly used mixture.[1] |
| DME / Water | Similar to dioxane/water, another good option.[3][9] | |
| Toluene / Water | Can be useful for higher temperature reactions. | |
| DMF | A polar aprotic solvent, good for solubility but can lead to side reactions.[2] | |
| Temperature | 80-110 °C | Typically requires heating to drive the reaction to completion. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials:
-
6-bromo-1H-indazole
-
Pyridine-3-boronic acid
-
PdCl₂(dppf)·CH₂Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazole (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) that have been previously degassed by sparging with an inert gas for at least 30 minutes.
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.03 to 0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
- Methods for preparing indazole compounds.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
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- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of 6-(pyridin-3-yl)-1H-indazole for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 6-(pyridin-3-yl)-1H-indazole and similar heterocyclic compounds. Researchers frequently encounter solubility challenges with promising molecules, leading to assay variability and unreliable data. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve consistent and accurate results in your biological assays.
Understanding the Molecule: The Key to Solubility
Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure contains two key ionizable sites that dictate its solubility behavior.
-
The Pyridine Ring: Contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can be protonated, forming a positively charged pyridinium salt. Salts are generally much more water-soluble than their neutral counterparts.[1][2][3]
-
The Indazole Ring: Contains a weakly acidic N-H group. In strongly basic conditions (higher pH), this proton can be removed, forming a negatively charged indazolate anion, which can also improve solubility.[4]
This dual acidic/basic nature means that pH is a powerful tool for modulating the solubility of this compound.
Caption: Key ionizable sites of this compound.
Troubleshooting & FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer. What happened and how do I fix it?
A1: This is a classic sign of a "kinetic" solubility issue, often seen with hydrophobic compounds.
-
Causality (The "Why"): Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. When this concentrated stock is introduced rapidly into an aqueous environment (your buffer or cell media), the DMSO disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. Since the compound has low intrinsic water solubility, it "crashes out" of solution as a precipitate.[5]
-
Immediate Troubleshooting Steps:
-
Vortex During Dilution: Add the DMSO stock slowly to the aqueous buffer while continuously vortexing. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. For example, first, dilute the 10 mM stock to 1 mM in a solution containing 10% DMSO, then further dilute that into the final assay buffer.
-
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay buffer. Try testing a lower concentration (e.g., if 10 µM failed, try 1 µM).
-
-
If the problem persists, you will need to employ a formulation strategy as detailed in the questions below.
Q2: I'm struggling to make a reliable high-concentration stock solution. What is the best practice?
A2: For primary stock solutions of poorly soluble compounds, 100% DMSO is the industry-standard starting point. Accuracy and proper technique are paramount. [6][7]
-
Causality (The "Why"): Using a high-concentration stock (e.g., 10-20 mM) minimizes the amount of organic solvent carried into your final assay, reducing the risk of solvent-induced artifacts (e.g., cell toxicity).[6] Preparing a single, large batch of stock solution also ensures consistency across many experiments.[8]
-
Protocol: Preparing a 10 mM Primary Stock in DMSO
-
Accurate Weighing: Use a calibrated analytical balance. Do not try to weigh out exactly 1.00 mg. Instead, weigh an approximate amount (e.g., 1-2 mg) and record the exact mass to at least four decimal places.[9]
-
Calculate Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 (For this compound, MW = 207.23 g/mol )
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution (37°C) or use a sonication bath to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent water absorption by DMSO and repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Q3: My assay is sensitive to DMSO. What are some alternative co-solvent systems I can try?
A3: Several less-toxic organic solvents can be used, often in combination, to enhance solubility. [10][11]
-
Causality (The "Why"): Co-solvents work by reducing the polarity of the bulk aqueous solution, making it a more favorable environment for a hydrophobic drug molecule.[11] The goal is to find a solvent or mixture that is strong enough to dissolve the compound but gentle enough not to interfere with the biological assay.
-
Recommended Co-solvents:
| Co-Solvent | Key Properties & Considerations |
| Ethanol (EtOH) | Less toxic than DMSO for many cell types. Good for compounds with some polarity. |
| Propylene Glycol (PG) | A common vehicle for in vivo studies. Can form viscous solutions. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, often used in oral and parenteral formulations.[12] |
| N,N-Dimethylacetamide (DMA) | Stronger solvent than DMSO, but also more toxic. Use with caution and as a last resort. |
-
Protocol: Screening for an Optimal Co-Solvent System
-
Prepare a 10 mM primary stock of your compound in 100% of the chosen co-solvent (e.g., Ethanol).
-
Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the co-solvent stock to each buffer to achieve your desired final drug concentration.
-
Incubate the solutions for 1-2 hours at room temperature.
-
Visually inspect for precipitation. For quantitative analysis, filter or centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.
-
Crucially, run a parallel "vehicle control" experiment to test the effect of the co-solvent mixture on your assay's viability and signal.
-
Q4: I need to avoid organic solvents entirely for a sensitive cell-based assay. Is this possible?
A4: Yes. The use of cyclodextrins is a powerful and widely accepted method for increasing the aqueous solubility of hydrophobic drugs without organic solvents. [13][14][15]
-
Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16] The hydrophobic this compound molecule can partition into this non-polar cavity, forming a water-soluble "inclusion complex."[15][16] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility.[13]
-
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[13]
-
-
Protocol: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 20% w/v). This may require gentle warming to fully dissolve.
-
Weigh the solid this compound directly into a vial.
-
Add the HP-β-CD solution to the solid compound to achieve the desired final concentration.
-
Mix vigorously overnight at room temperature (e.g., on a rotator or shaker) to allow for the formation of the inclusion complex.
-
The next day, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Visualization of Experimental Workflow
A systematic approach is key to efficiently finding the right solubilization strategy. The following workflow outlines a decision-making process.
Caption: Decision workflow for troubleshooting solubility issues.
References
-
M. G. V. M. L. G. M. Vikmon, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics," Cyclodextrin News, 2024. [Online]. Available: [Link]
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S. K. Vasu et al., "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability," SciSpace, 2018. [Online]. Available: [Link]
-
A. A. A. Kayal, "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs," LinkedIn, 2024. [Online]. Available: [Link]
-
Wikipedia, "Cosolvent," Wikipedia, 2023. [Online]. Available: [Link]
-
M. Silberberg, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility," Touro Scholar, 2017. [Online]. Available: [Link]
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M. G. V. M. L. G. M. Vikmon, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics," Cyclodextrin News, 2025. [Online]. Available: [Link]
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Shandong IRO Chelating Chemical Co., Ltd., "Cosolvent - The 'Medicinal Magician' in The Laboratory," IROCHELATE, N/A. [Online]. Available: [Link]
-
Tridb, "Co-solvent: Significance and symbolism," tridb, 2025. [Online]. Available: [Link]
-
Taylor & Francis, "Cosolvent – Knowledge and References," Taylor & Francis, N/A. [Online]. Available: [Link]
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Bitesize Bio, "How to Make Accurate Stock Solutions," Bitesize Bio, 2025. [Online]. Available: [Link]
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FasterCapital, "Best Practices For Stock Solutions," FasterCapital, N/A. [Online]. Available: [Link]
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G-Biosciences, "Stock Solutions 101: Everything You Need to Know," G-Biosciences, 2013. [Online]. Available: [Link]
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S. D. G. S. K. Singh, "Improvement in solubility of poor water-soluble drugs by solid dispersion," National Center for Biotechnology Information, 2011. [Online]. Available: [Link]
-
S. Jamrógiewicz, M., A. K. S. K. A. W. M., "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," National Center for Biotechnology Information, 2022. [Online]. Available: [Link]
-
P. Kumar, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Indian Journal of Pharmaceutical and Biological Research, 2019. [Online]. Available: [Link]
-
N. A. Beg, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, 2022. [Online]. Available: [Link]
-
ResearchGate, "How to enhance drug solubility for in vitro assays?," ResearchGate, 2014. [Online]. Available: [Link]
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AdooQ BioScience, "6-Pyridin-3-yl-1H-indazole," AdooQ BioScience, N/A. [Online]. Available: [Link]
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C. B. F. G. P. M. F. C. M. V. S. C. S. A. Z. D. M. S. M. O. T. M. M. A. A. O. C. P. C. T. A. N. D. R. S. N. C. A. C.-O. A. G. M. A. F. H., "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents," National Center for Biotechnology Information, 2017. [Online]. Available: [Link]
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PhytoTech Labs, "Preparing Stock Solutions," PhytoTech Labs, N/A. [Online]. Available: [Link]
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J. Zhang et al., "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors," PubMed, 2023. [Online]. Available: [Link]
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Z. Yang et al., "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," National Center for Biotechnology Information, 2018. [Online]. Available: [Link]
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Rice University, "Solutions and dilutions: working with stock solutions," Rice University, N/A. [Online]. Available: [Link]
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Wikipedia, "Pyridine," Wikipedia, 2024. [Online]. Available: [Link]
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National Center for Biotechnology Information, "Pyridine - Some Industrial Chemicals," National Center for Biotechnology Information, 2000. [Online]. Available: [Link]
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J. T. S. A. L. J. L. P. T. H. G. P. L. H. P. R. W., "Click-to-Release Reactions for Tertiary Amines and Pyridines," ACS Publications, 2021. [Online]. Available: [Link]
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A. S. A. A. A. M. K. K. P. P. D. S. S., "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review," Organic & Medicinal Chemistry International Journal, 2018. [Online]. Available: [Link]
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Chemistry Stack Exchange, "Effect of pH on solubility (Lehninger's Principles)," Chemistry Stack Exchange, 2023. [Online]. Available: [Link]
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Journal of Pharmaceutical Negative Results, "Indazole From Natural Resources And Biological Activity," Journal of Pharmaceutical Negative Results, 2022. [Online]. Available: [Link]
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Wikipedia, "Indazole," Wikipedia, 2023. [Online]. Available: [Link]
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6-(Pyridin-3-yl)-1h-indazole stability issues in solution
Introduction
Welcome to the technical support guide for 6-(Pyridin-3-yl)-1H-indazole (CAS: 885272-35-5). This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly in oncology and neurology research.[1] Its unique structure, combining indazole and pyridine moieties, offers significant potential but also introduces specific stability considerations when handled in solution.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results. We will explore the intrinsic stability of the molecule, potential degradation pathways, and best practices for its use.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound? A1: For long-term stability of the solid compound, it is recommended to store it at 2-8°C, protected from light and moisture in a tightly sealed, light-resistant container.[4][5] To prevent potential oxidation, storing under an inert atmosphere like argon or nitrogen is best practice.[5] For short-term storage of stock solutions, refrigeration at 2-8°C is also recommended. Repeated freeze-thaw cycles should be avoided.
Q2: I've noticed my solution of this compound has turned slightly yellow. What does this mean? A2: A change in color, such as yellowing or darkening, is a common visual indicator of chemical degradation.[5] This could be due to oxidation of the pyridine or indazole rings, or photolytic degradation if the solution was exposed to light. We strongly advise re-analyzing the solution for purity via HPLC before use.
Q3: Which solvents are recommended for dissolving this compound? A3: While specific solubility data is not extensively published, compounds with similar heterocyclic structures are often soluble in polar organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol. For aqueous buffers, creating a concentrated stock in DMSO first and then diluting into the aqueous medium is a standard approach. Always perform a small-scale solubility test first.
Q4: Can I expect degradation in acidic or basic aqueous solutions? A4: Yes, the indazole and pyridine moieties can be susceptible to pH-dependent hydrolysis.[6] Both strongly acidic and strongly basic conditions can catalyze the degradation of the molecule. If your experiment requires a specific pH, we recommend preparing the solution fresh and using it immediately. A forced degradation study is the best way to determine its stability profile across the pH range relevant to your work.[2][6]
Q5: What are the primary mechanisms of degradation for this compound? A5: Based on its structure, the most probable degradation pathways include:
-
Oxidation: The nitrogen atoms in both the pyridine and indazole rings are susceptible to oxidation, potentially forming N-oxides, especially in the presence of atmospheric oxygen or oxidizing agents.[5][7]
-
Hydrolysis: The molecule may degrade under harsh acidic or basic conditions.[6]
-
Photolysis: Exposure to UV or high-intensity visible light can induce degradation.[6]
-
Thermolysis: High temperatures can cause decomposition, which may result in the release of nitrogen oxides.[8]
Part 2: Troubleshooting Guide for Solution Instability
If you are encountering specific issues, this guide provides a logical workflow to diagnose and resolve the problem.
Visualizing the Troubleshooting Process
The following diagram outlines a systematic approach to troubleshooting common stability issues.
Caption: Troubleshooting workflow for stability issues.
Issue 1: Inconsistent or Decreasing Potency in Assays
-
Underlying Cause: This is often the most critical sign of instability. The parent compound is likely degrading into less active or inactive species in your assay medium over the course of the experiment.
-
Troubleshooting Steps:
-
Time-Course Analysis: Analyze the concentration of this compound in your assay medium at time zero and at the end of your experiment's duration using a validated HPLC method. A decrease of >5% indicates significant instability.
-
Matrix Evaluation: The components of your assay buffer (e.g., pH, salts, proteins) can influence stability. Test the compound's stability in the buffer alone to isolate the effect of the matrix.
-
Fresh Preparations: For all critical experiments, prepare the solutions immediately before use from a freshly prepared stock. Do not use solutions that have been stored for extended periods without re-verification of purity.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Underlying Cause: The appearance of new peaks that grow over time is a clear indication of degradation. A stability-indicating method is essential to resolve these new peaks from the parent compound.[9][10]
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is "stability-indicating." This means it can separate the parent peak from all potential degradation products. This is typically achieved by analyzing samples from forced degradation studies.[3]
-
Peak Tracking: Monitor the area of the parent peak and the new peaks over time. A decrease in the parent peak area that correlates with an increase in the new peak areas confirms degradation.
-
Forced Degradation: To proactively identify these degradant peaks, perform a forced degradation study (see Protocol 1 below). This will help you understand what to look for in your routine analysis.[2][11]
-
Part 3: Experimental Protocols & Best Practices
Protocol 1: Foundational Forced Degradation Study
Forced degradation (or stress testing) is a crucial study to identify likely degradation products and establish degradation pathways.[2]
Objective: To intentionally degrade this compound under various stress conditions to develop a stability-indicating analytical method.[3][6]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Stock: Create a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Incubate at 60°C.[6]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Incubate at 60°C.[6]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature.[6]
-
Thermal Degradation: Store both solid compound and a solution sample at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to direct UV or intense fluorescent light.[6]
-
Sample Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot. For acid/base samples, neutralize them first. Dilute all samples to a suitable concentration and analyze by HPLC. Aim for 5-20% degradation to ensure degradation products are formed without completely consuming the parent drug.
Visualizing Potential Degradation
While the exact degradation products require experimental identification (e.g., by LC-MS), the following diagram illustrates chemically plausible degradation pathways based on the molecule's structure.
Caption: Plausible degradation pathways for the compound.
Best Practices for Handling and Storage
Adhering to these guidelines will maximize the shelf-life of your compound in both solid and solution form.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of thermal degradation and other chemical reactions.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent slow oxidation from atmospheric oxygen.[5] |
| Container | Tightly sealed, amber glass vial | To protect from moisture absorption and photolytic degradation.[5] |
| Solvent Choice | Anhydrous, aprotic solvents (DMSO, DMF) for stock | Minimizes risk of hydrolysis. Solvents should be high purity. |
| Solution Prep | Prepare fresh daily for critical use | Ensures highest purity and avoids unknown degradation during storage. |
| Incompatibilities | Strong oxidizing agents, strong acids/bases | To avoid rapid, uncontrolled degradation.[8] |
References
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved January 19, 2026, from [Link]
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
-
Analytical Techniques In Stability Testing - Separation Science. (2025). Retrieved January 19, 2026, from [Link]
- Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 47(3), 1-8.
- Supekar, T. D., Sharma, M., Kharat, P., & Tilekar, S. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360.
- El-Gindy, A., Emara, S., & Shaaban, H. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutica Analytica Acta, 3(8).
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved January 19, 2026, from [Link]
- Pires, C., et al. (2011). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. 885272-07-1|6-(Pyridin-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. kinampark.com [kinampark.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting 6-(pyridin-3-yl)-1H-indazole Kinase Assays
Welcome to the technical support guide for researchers utilizing 6-(pyridin-3-yl)-1H-indazole, a potent inhibitor often employed in studies targeting kinases like Monopolar Spindle 1 (Mps1). This document is structured to provide direct, experience-based answers to common and complex issues encountered during in vitro kinase assays. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to diagnose and resolve experimental hurdles effectively.
Section 1: Assay Performance & Data Quality
This section addresses the most critical indicators of assay health: signal window, background noise, and data variability. Problems here often point to fundamental issues with reagents or assay setup.
Q1: My assay has a low Z'-factor (<0.5). What are the most likely causes and how do I fix it?
A Z'-factor below 0.5 indicates that the assay window (the difference between your positive and negative controls) is too narrow, the data variability is too high, or both.[1][2] This makes it difficult to distinguish a true inhibitory effect from random noise. A robust assay, particularly for screening, should consistently achieve a Z' > 0.5.[1][2]
Troubleshooting Workflow for Low Z'-Factor:
Below is a systematic approach to diagnosing the root cause of a poor Z'-factor.
Caption: Troubleshooting workflow for a low Z'-factor.
Actionable Steps:
-
Assess Variability: Calculate the coefficient of variation (%CV) for your positive (no inhibitor) and negative (max inhibition) controls. A %CV > 15% suggests a precision issue.
-
Solution: Review your pipetting technique, especially for small volumes. Ensure all reagents are fully thawed and mixed before use.
-
-
Assess Signal Window: If variability is low, the problem is a narrow window between your maximum and minimum signals.
-
Low Maximum Signal: This points to insufficient kinase activity.
-
Verify Enzyme: The kinase may have lost activity due to improper storage or multiple freeze-thaw cycles.[3] Titrate the kinase to find a concentration that yields a robust signal within the linear range of the reaction.
-
Optimize Reaction Time: Run a time-course experiment to ensure you are stopping the reaction during the linear phase, before substrate depletion becomes a limiting factor.[4]
-
-
High Minimum Signal (Background):
-
Run a "No Enzyme" Control: This is critical. Add your compound and all other reagents except the kinase. A high signal here points to direct interference of the compound with your detection system.[5]
-
Check for Contamination: Ensure your substrate buffer is not contaminated with ATP or ADP, which can generate a background signal in many assay formats (e.g., ADP-Glo).
-
-
Q2: I'm seeing a high background signal across the entire plate, even in my "no enzyme" control wells. What's happening?
This strongly suggests an issue independent of kinase activity. The most common culprits are:
-
Compound Interference: this compound, like many small molecules, can interfere with detection technologies.
-
Fluorescence-Based Assays: The compound may be autofluorescent at the excitation/emission wavelengths of your assay. Scan the emission spectrum of the compound alone to check.
-
Luminescence-Based Assays: The compound might inhibit or stabilize the reporter enzyme (e.g., luciferase), leading to artificially low or high signals.
-
-
Buffer Component Interference: Components in your assay buffer (e.g., DTT, antioxidants) can interfere with certain detection chemistries. Check the technical manual for your specific assay kit for a list of incompatible substances.
-
Contaminated Reagents: An extremely common source of high background in ADP-detecting assays is ADP contamination in the ATP or substrate stocks. Use the highest quality reagents available.
Essential Control Protocol: Identifying Compound Interference
-
Plate Setup: Design a plate with wells containing:
-
Buffer only
-
Buffer + Detection Reagent
-
Buffer + Compound (at highest concentration) + Detection Reagent
-
Buffer + Kinase + Substrate + ATP (Complete Reaction) + Detection Reagent
-
-
Analysis: Comparing these wells will isolate the source of the high background. If "Buffer + Compound + Detection Reagent" shows a high signal, you have confirmed compound interference.
Section 2: Inhibitor-Specific Issues
This section focuses on problems directly related to the behavior of this compound in your assay system.
Q3: The IC50 value I'm generating for this compound is significantly different from published values. Why?
This is a frequent challenge when comparing data across labs. Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[6][7]
Key Factors Influencing IC50 Values:
| Parameter | Effect on IC50 of an ATP-Competitive Inhibitor | Causality & Explanation |
| ATP Concentration | High ATP → High IC50 | The inhibitor and ATP are in direct competition for the same binding site on the kinase.[6] According to the Cheng-Prusoff equation, a higher concentration of the natural substrate (ATP) requires a higher concentration of the inhibitor to achieve 50% inhibition. |
| Kinase Concentration | High Kinase → High IC50 | Under tight-binding conditions (when the inhibitor's Ki is close to the enzyme concentration), a significant fraction of the inhibitor is bound to the enzyme, depleting the free concentration available for binding. This shifts the apparent IC50 higher. |
| Incubation Time | Varies (often decreases IC50 for slow-binding inhibitors) | If an inhibitor has slow on/off rates, it may require a longer pre-incubation time with the kinase (before adding ATP) to reach equilibrium. A short incubation may not reflect the true potency, leading to a higher IC50. |
| DMSO Concentration | Varies | While used to solubilize compounds, DMSO itself can affect kinase activity, sometimes stimulating it at certain concentrations.[8][9] It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.[10] |
Self-Validating Protocol: To ensure your assay conditions are the cause of the IC50 shift, perform an ATP competition assay. Run IC50 curves for this compound at several different ATP concentrations (e.g., 10 µM, 50 µM, 100 µM). If the compound is ATP-competitive, you will observe a systematic rightward shift (higher IC50) as the ATP concentration increases.[11]
Q4: My dose-response curve is shallow or has a "U-shape," showing less inhibition at the highest concentrations. What does this mean?
A U-shaped or unusually shallow curve often points to compound solubility issues or aggregation at high concentrations.[5]
Logical Relationship Diagram for Atypical Dose-Response Curves:
Caption: Diagnosing atypical dose-response curves.
Troubleshooting Steps:
-
Visual Inspection: Look at the wells of your assay plate (especially at the highest concentrations) against a dark background. Do you see any cloudiness or precipitate?
-
Detergent Test: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the U-shape disappears, the cause was likely compound aggregation.[5]
-
Check DMSO Tolerance: Ensure the final DMSO concentration is not exceeding a level tolerated by your kinase, typically 1-2%. High DMSO concentrations can denature proteins.[10][12]
-
Compound Handling: Always ensure your stock solution of this compound in DMSO is fully dissolved before making serial dilutions. Improperly stored compounds can also degrade or precipitate over time.[13][14]
Section 3: Protocols & Best Practices
Adherence to validated protocols is the foundation of reproducible science.
Protocol: Preparation of Inhibitor Serial Dilution Plate
This protocol is designed to minimize errors from pipetting and solvent concentration differences.
-
Prepare Top Concentration: Create a 2X final top concentration of this compound in your chosen assay buffer, ensuring the DMSO concentration matches what will be in all other wells. For example, if your final assay DMSO is 1%, and you are adding 5 µL of compound to a 10 µL final volume, your 2X compound stock should be made in buffer containing 2% DMSO.
-
Serial Dilution:
-
Add a fixed volume of assay buffer (containing the consistent %DMSO) to all wells of a dilution plate except the first column.
-
Add the 2X top concentration inhibitor solution to the first column.
-
Perform a serial transfer (e.g., transfer 1/3rd of the volume) across the plate, mixing thoroughly at each step by pipetting up and down 5-7 times.
-
-
Controls: Include columns with "buffer + %DMSO" only. This will serve as your 0% inhibition (maximum signal) control.
-
Transfer to Assay Plate: Use a multichannel pipette to transfer the prepared dilutions from this plate to your final assay plate. This ensures a consistent volume and DMSO concentration is added to every well.[10]
References
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. [Link]
-
George, S., et al. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. International Journal of Molecular Sciences, 22(4), 1656. [Link]
-
Pillai, S., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 13(11), 2736. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596-604. [Link]
-
Roskoski, R. Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological Research, 159, 105053. [Link]
-
Majdandzic, A., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Biomedicine & Pharmacotherapy, 167, 115598. [Link]
-
Shapiro, A. B. (2022). Response to "Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?". ResearchGate. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
ResearchGate. (n.d.). Determination of the Z′ factor for the automated kinase assay. [Link]
-
Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Quimivita. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. [Link]
-
Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. ACS Omega, 5(32), 20081–20088. [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. [Link]
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. [Link]
-
Tatlock, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4217-4233. [Link]
-
Firczuk, M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 564-571. [Link]
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. assayquant.com [assayquant.com]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Removal of Palladium Catalyst from 6-(pyridin-3-yl)-1H-indazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from your 6-(pyridin-3-yl)-1H-indazole product. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-purity compounds that meet stringent regulatory standards.
The Challenge with Pyridine-Containing Compounds
The purification of this compound, a molecule of significant interest in pharmaceutical development, presents a common yet critical challenge: the removal of residual palladium catalyst post-synthesis. The nitrogen atom in the pyridine ring and the indazole core can act as potent ligands, forming stable complexes with palladium.[1][2] This coordination increases the catalyst's solubility in the reaction mixture, making its removal by standard methods like simple filtration or solvent extraction difficult.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing residual palladium from my this compound product?
A1: The most prevalent and successful methods for palladium removal from complex molecules like yours include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These are known as metal scavengers and can be silica-based or polymer-based, often functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[3] Activated carbon is another widely used adsorbent.[3]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[3][4] The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3][5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][5]
Q2: How do I select the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider the solubility and stability of this compound in various solvents.
-
The form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
The scale of your synthesis: Cost and ease of handling are important considerations for larger-scale production.[2]
-
Downstream applications: The required level of purity will dictate the necessary rigor of the purification method.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[3] This often translates to a concentration limit of 10 ppm for a drug, depending on the daily dosage.[6]
Q4: Is activated carbon a suitable choice for removing palladium from my pyridine-containing product?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1][3] However, it can exhibit a lack of selectivity, leading to non-specific adsorption of your desired product, which can result in significant yield loss.[3][7] The efficiency of palladium removal by activated carbon may also be lower compared to specialized metal scavengers.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: High levels of residual palladium in the final product after initial purification.
-
Possible Cause: As mentioned, the nitrogen atoms in your molecule likely form strong complexes with palladium, keeping it in solution.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are excellent choices.[1]
-
Optimize Scavenging Conditions: Experiment with increasing the temperature (e.g., 40-60 °C) and extending the stirring time (e.g., 2 to 24 hours) to improve scavenging efficiency.[2][3]
-
Consider a Combination of Methods: A sequential approach can be highly effective. For example, an initial filtration through Celite to remove any heterogeneous palladium can be followed by treatment with a high-affinity scavenger to capture soluble species.[2]
-
Issue 2: Significant loss of this compound product during palladium removal.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, a common issue with activated carbon.[2]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers may offer higher selectivity.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to achieve the desired level of palladium removal.
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species present in the crude reaction mixture or inconsistent work-up procedures. The oxidation state and ligands on the palladium can influence its affinity for different scavengers.[2]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the palladium into a single, more easily removed species.[3]
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general procedure for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-based thiol or DMT scavenger). A common starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.[1]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[1]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[4]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Specialized Scavengers (Silica/Polymer-based) | High selectivity for palladium, leading to minimal product loss.[3][8] High efficiency.[8] | Higher cost compared to activated carbon. | Final purification steps where high purity and yield are critical. |
| Activated Carbon | Cost-effective.[3][9] Widely available. | Can lead to product loss due to non-specific adsorption.[3][7] May have lower efficiency.[3] | Initial purification steps or when cost is a primary concern. |
| Crystallization | Can be highly effective for achieving very low palladium levels.[3][4] | Can be solvent and time-intensive. May require seeding. | Products that crystallize well and when high purity is essential. |
| Extraction | Can be simple and scalable. | May require large volumes of solvent.[9] Efficiency can be variable. | Initial work-up to remove bulk impurities. |
Visualizations
Caption: Decision workflow for palladium removal from this compound.
Caption: Step-by-step protocol for palladium scavenging.
References
- Technical Support Center: Removing Palladium Catalyst Residues
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Palladium Detection for API Purific
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson M
- How to Remove Palladium in three easy steps - Biotage.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions - PubMed.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- How can i remove palladium Pd catalyst easily?
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS - SiliCycle.
- Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
- Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - Benchchem.
- Method of removing palladium - Google P
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A.
- How to remove palladium catalyst
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Palladium catalysts on activated carbon supports | Request PDF - ResearchG
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
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- 9. pubs.acs.org [pubs.acs.org]
Preventing N1 vs N2 alkylation in indazole synthesis
Technical Support Center: Indazole Synthesis
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole N-alkylation. We will address the critical challenge of controlling regioselectivity between the N1 and N2 positions, providing not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding this common synthetic challenge.
Q1: Why is controlling N1 vs. N2 alkylation in indazoles so critical?
Controlling the site of alkylation is paramount because N1- and N2-substituted indazoles are distinct isomers with different physical, chemical, and, most importantly, biological properties. In drug development, one isomer may exhibit potent therapeutic activity while the other could be inactive or even toxic. For instance, the N1-substituted indazole analogue of Sildenafil is a potent PDE5 inhibitor, whereas the N2-isomer is significantly less active. Therefore, regiocontrol is a fundamental aspect of quality control and ensuring the efficacy and safety of a pharmaceutical compound.
Q2: What is the fundamental chemical difference between the N1 and N2 positions?
The difference arises from the electronic and steric environment of the two nitrogen atoms.
-
N1 (Pyrrolic Nitrogen): This nitrogen is part of a five-membered ring system and its lone pair contributes to the aromaticity of the ring. Deprotonation at N1 leads to an anion where the charge is delocalized over both the pyrazole and benzene rings, resulting in a more stable, thermodynamic anion.
-
N2 (Pyridinic Nitrogen): This nitrogen is more basic and sterically accessible. Its lone pair is not as involved in the aromatic system. Deprotonation followed by alkylation at this site is often faster, representing the kinetic pathway. The resulting N2-substituted indazoles are generally less thermodynamically stable than their N1 counterparts due to the disruption of the "benzo-conjugated" pyrazole system.
Q3: What are the key reaction parameters that influence N1/N2 selectivity?
Selectivity is a delicate balance of several factors. The final product ratio is determined by the interplay between the indazole substrate, alkylating agent, base, and solvent.
-
Base & Counter-ion: The choice of base determines the nature of the indazolate salt. Strong, non-chelating bases in polar aprotic solvents often favor the kinetic N2 product. Bases with metal counter-ions that can coordinate (e.g., Na+, K+) can influence the position of the cation, thereby directing the alkylating agent.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leading to a "naked" and highly reactive indazolate anion, which often favors attack at the more accessible N2 position. Nonpolar solvents (e.g., Toluene, Dioxane) tend to favor ion-pairing, which can promote N1 alkylation.
-
Alkylating Agent: The nature of the electrophile is crucial. Hard electrophiles (like dimethyl sulfate) tend to react at the site of higher electron density (N2), while softer electrophiles (like iodomethane) may favor the N1 position. Bulky alkylating agents will preferentially react at the less sterically hindered N1 position.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable N1-substituted product, favoring thermodynamic control. Conversely, low temperatures can trap the kinetic N2-product by preventing equilibration.
Part 2: Troubleshooting Guide & Optimization
This section provides direct answers to common experimental problems.
Q1: "My reaction yielded a 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?"
Achieving N1 selectivity involves pushing the reaction conditions towards thermodynamic control.
Core Strategy: Favor the formation of the more stable N1-substituted product.
Troubleshooting Steps:
-
Change the Base/Solvent System: Switch from strong bases in polar solvents (like NaH in DMF) to weaker bases in less polar solvents. A classic combination for N1 selectivity is using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (ACN) or acetone. The larger, softer cesium cation is believed to preferentially associate with the N1 position, directing alkylation there.
-
Increase the Reaction Temperature: If the reaction is being run at room temperature or below, consider heating it. This allows the initially formed kinetic (N2) product to potentially equilibrate to the more stable thermodynamic (N1) product.
-
Use a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., Toluene/water with NaOH), a PTC like tetrabutylammonium bromide (TBAB) can shuttle the indazolate anion into the organic phase. Under these conditions, steric factors dominate, often leading to preferential alkylation at the less hindered N1 position, especially with bulkier alkylating agents.
Q2: "I'm trying to synthesize the N2-isomer, but I keep getting the N1 product. What should I do?"
To favor the N2 product, you must operate under kinetic control, where the reaction is rapid and irreversible.
Core Strategy: Use conditions that favor the fastest reaction at the most nucleophilic site (N2).
Troubleshooting Steps:
-
Use a Strong Base and Polar Aprotic Solvent: This is the most effective method. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or DMSO. This combination generates a highly reactive, "naked" indazolate anion, which reacts quickly at the kinetically favored N2 position.
-
Lower the Reaction Temperature: Perform the deprotonation and alkylation at a low temperature (e.g., 0 °C or -78 °C). This helps to trap the kinetic product and prevent any potential equilibration to the more stable N1 isomer.
-
Consider a Directed Synthesis: For challenging substrates, consider using a directing group. For example, a removable group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed at the N1 position, forcing subsequent alkylation to occur at N2. The directing group is then removed in a later step.
Q3: "How can I confidently determine which isomer I have synthesized?"
unambiguous structure elucidation is critical. While TLC and melting point can give initial clues, they are not definitive.
Definitive Methods:
-
1D & 2D NMR Spectroscopy: This is the gold standard.
-
¹H NMR: The chemical shift of the C3-H proton is a key indicator. In N1-substituted indazoles, this proton is typically shifted downfield compared to the corresponding N2-isomer.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C7a, are also diagnostic.
-
NOE (Nuclear Overhauser Effect): For N1-alkylated indazoles, irradiation of the protons on the alpha-carbon of the alkyl group will show an NOE enhancement with the C7-H proton. For N2-isomers, an NOE is typically observed with the C3-H proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³J) between the protons on the alpha-carbon of the alkyl group and the C3 carbon of the indazole ring. This correlation is present in N2-isomers but absent in N1-isomers.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides indisputable proof of the regiochemistry.
Part 3: Validated Experimental Protocols
These protocols provide a starting point for achieving high regioselectivity. Always perform reactions on a small scale first to optimize for your specific substrate.
Protocol 1: Selective Synthesis of N1-Alkylated Indazoles (Thermodynamic Control)
This protocol is designed to favor the more stable N1 isomer using a weaker base and a moderately polar solvent.
Workflow Diagram: N1-Alkylation (Thermodynamic Pathway)
Caption: Workflow for selective N1-alkylation of indazole.
Step-by-Step Procedure:
-
To a round-bottom flask, add indazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (ACN, 5-10 mL per mmol of indazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-isomer.
Protocol 2: Selective Synthesis of N2-Alkylated Indazoles (Kinetic Control)
This protocol uses a strong base in a polar aprotic solvent at low temperature to favor the kinetic N2 product.
Decision Tree: Choosing Alkylation Conditions
Caption: Decision tree for selecting N1 vs. N2 alkylation conditions.
Step-by-Step Procedure:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of indazole (1.0 eq) in anhydrous DMF. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or slowly warm to room temperature, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel. The N2-isomer is typically the major product.
Part 4: Data Summary
The following table summarizes typical outcomes for the alkylation of unsubstituted indazole under various conditions, compiled from literature sources. Ratios are approximate and can vary with the specific substrate and electrophile.
| Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio (Approx.) | Dominant Control |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | >95 : 5 | Thermodynamic |
| Benzyl Bromide | NaH | DMF | 0 - 25 | 10 : 90 | Kinetic |
| Ethyl Iodide | Cs₂CO₃ | ACN | 80 | 90 : 10 | Thermodynamic |
| Ethyl Iodide | t-BuOK | THF | 0 | 15 : 85 | Kinetic |
| Dimethyl Sulfate | NaOH / TBAB | CH₂Cl₂/H₂O | 25 | 85 : 15 | Phase-Transfer (Steric) |
References
-
DeLuca, L., Giacomelli, G., & Porcheddu, A. (2002). A very practical and selective N1-alkylation of indazoles under phase-transfer catalysis. Organic Letters, 4(4), 553–555. [Link]
-
Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Leoni, A. (1998). A convenient and regioselective N-2 alkylation of 3-carboxy-1H-indazoles. Tetrahedron, 54(31), 9147-9154. [Link]
-
Reich, H. J., & Clevenger, J. W. (1993). N-Protecting Groups for Indazoles: N1 versus N2 Alkylation. The Journal of Organic Chemistry, 58(1), 174-180. [Link]
-
Claramunt, R. M., Elguero, J., & Begtrup, M. (2003). A ¹H, ¹³C and ¹⁵N NMR study of N-substituted indazoles. Magnetic Resonance in Chemistry, 41(5), 381-386. [Link]
-
García, A., Martínez-Viturro, J. I., & Elguero, J. (2001). A comparative study of the N-alkylation of indazole under various experimental conditions. Tetrahedron, 57(32), 6931-6936. [Link]
Technical Support Center: Overcoming Poor Cell Permeability of 6-(Pyridin-3-yl)-1H-Indazole Derivatives
Introduction: The 6-(pyridin-3-yl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] While often exhibiting excellent biochemical potency, researchers frequently encounter a critical hurdle: poor cell permeability. This leads to a frustrating disparity between high target affinity in enzymatic assays and weak or nonexistent activity in cell-based models. This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to diagnose the root causes of poor permeability for this specific compound class and to implement rational, evidence-based strategies for improvement.
Section 1: Initial Diagnosis - Is Permeability the Real Issue?
The first step in troubleshooting is to confirm that low cell permeability, and not another factor like compound instability or off-target cytotoxicity, is the primary reason for the drop-off in activity between biochemical and cellular assays.
FAQ 1.1: My compound is a potent inhibitor of its target kinase in a biochemical assay (e.g., IC50 < 100 nM), but its activity is dramatically lower in a cell-based assay (e.g., EC50 > 10 µM). How can I definitively determine if poor permeability is the culprit?
This scenario strongly suggests a permeability or transport issue. Here’s how to systematically diagnose the problem:
-
Confirm Compound Integrity: First, ensure your compound is stable in the cell culture media for the duration of the experiment. An unstable compound can be mistaken for a non-permeable one. Perform a simple stability test by incubating the compound in media, sampling at various time points (e.g., 0, 2, 6, 24 hours), and analyzing by LC-MS to check for degradation.
-
Perform a Direct Permeability Assessment: The most direct way to measure permeability is to use a standard in vitro assay. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[3]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4][5] It is an excellent first-pass screen for passive diffusion only.[6][7]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][] It accounts for passive diffusion, active transport, and active efflux, providing a more biologically complete picture.[9][10]
-
-
Interpret the Initial Results:
-
Low PAMPA & Low Caco-2 Permeability: This combination strongly indicates that the compound has inherently poor passive permeability. The molecule's physicochemical properties are likely the primary barrier.
-
High PAMPA & Low Caco-2 Permeability: This is a classic signature of active efflux.[4] The compound can passively cross a lipid membrane but is actively pumped out of the Caco-2 cells by transporter proteins like P-glycoprotein (P-gp).[11]
-
Low PAMPA & High Caco-2 Permeability: This less common scenario suggests the compound may be a substrate for an active uptake transporter present on the Caco-2 cells.
-
The following workflow diagram illustrates this initial diagnostic process.
Caption: Initial diagnostic workflow for permeability issues.
Section 2: Understanding the "Why" - Common Causes of Poor Permeability
Once you have a preliminary diagnosis, the next step is to understand the underlying molecular features of your this compound derivative that are causing the problem.
FAQ 2.1: My compound has poor passive permeability. What physicochemical properties of this specific scaffold should I be concerned about?
The this compound scaffold has inherent features that can challenge passive permeability. Analysis should be guided by principles like Lipinski's Rule of Five (Ro5), but with the awareness that many kinase inhibitors are exceptions that exist "beyond the Rule of Five" (bRo5).[12][13][14]
-
Topological Polar Surface Area (TPSA): The indazole and pyridine rings both contain nitrogen atoms that contribute significantly to TPSA. High TPSA (>140 Ų) is strongly correlated with poor passive permeability as it increases the energy required for the molecule to desolvate and enter the lipophilic membrane core.
-
Hydrogen Bond Donors (HBD): The N-H group on the indazole ring is a key hydrogen bond donor. While crucial for many kinase interactions, it requires desolvation to cross the cell membrane. The total HBD count should ideally be kept ≤ 5.[14]
-
pKa and Ionization State: The pyridine ring is basic, and its pKa determines the degree of ionization at physiological pH (around 7.4).[15][16] A highly basic pyridine will be protonated and positively charged, making it very polar and membrane-impermeant.[17] The optimal pKa for a basic center is often considered to be between 7 and 9 to balance solubility and permeability.[16]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane partitioning, excessively high LogP can lead to poor aqueous solubility and trapping within the lipid bilayer. The distribution coefficient at pH 7.4 (LogD) is often a more relevant measure than LogP for ionizable compounds like these.[18]
Table 1: Physicochemical Property Guidelines for Permeability
| Property | Guideline for Good Permeability | Potential Issue with Scaffold |
| MW (Daltons) | < 500 | Often exceeded by decorated kinase inhibitors.[12] |
| cLogP | < 5 | Can become too high with lipophilic additions. |
| HBD Count | ≤ 5 | Indazole N-H is a key contributor. |
| HBA Count | ≤ 10 | Pyridine and indazole nitrogens are acceptors.[14] |
| TPSA (Ų) | < 90 (ideally) | Heterocyclic core contributes significantly. |
| Amine pKa | 7 - 9 | Pyridine pKa can be too high, leading to full ionization.[16] |
FAQ 2.2: My data suggests active efflux. How do I confirm that my compound is a substrate for P-glycoprotein (P-gp) and quantify the effect?
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a common efflux transporter that recognizes a broad range of hydrophobic and amphipathic substrates, including many heterocyclic kinase inhibitors.[11][19][20] A definitive diagnosis requires a bidirectional Caco-2 assay.
This assay measures the apparent permeability coefficient (Papp) in both directions: from the apical (A, gut lumen side) to the basolateral (B, blood side) and vice versa (B to A).[3]
-
Efflux Ratio (ER): The ratio of Papp(B-A) / Papp(A-B) is calculated. An ER > 2 is a standard indicator of active efflux.[3][10]
-
Inhibitor Effect: The experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil.[10][11] If your compound is a P-gp substrate, its efflux will be blocked, resulting in an increased Papp(A-B) and a significantly reduced Efflux Ratio (ER ≈ 1).
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
Section 3: Actionable Solutions & Troubleshooting Strategies
Based on your diagnosis, you can now pursue targeted medicinal chemistry strategies to improve permeability.
FAQ 3.1: My compound has poor passive permeability (low PAMPA) and is not an efflux substrate. What structural modifications can I explore?
The goal here is to reduce the polarity and/or increase the lipophilicity of the molecule in a balanced way, without sacrificing target potency.
-
Reduce TPSA and HBD Count:
-
N-Alkylation of Indazole: Methylating or ethylating the indazole N-H removes a hydrogen bond donor. This is a very common and effective strategy.[21] However, you must check if this modification disrupts a critical hydrogen bond with the target kinase.
-
Bioisosteric Replacement: Consider replacing a polar functional group on a substituent with a less polar one. For example, replace a sulfone with a sulfoximine.
-
-
Modulate Lipophilicity and Conformation:
-
Introduce Lipophilic Groups: Adding small, lipophilic groups like a methyl or chloro group can enhance membrane partitioning. Halogenation is a well-established strategy to increase lipophilicity.[22]
-
Promote Intramolecular Hydrogen Bonding (IMHB): This is an advanced strategy where a new functional group is introduced that can form an internal hydrogen bond with a polar part of the molecule (like the indazole N-H).[23][24] This "chameleon-like" effect masks the polar groups from the aqueous environment, lowering the effective TPSA and improving permeability without significantly increasing LogP.[25][26] NMR spectroscopy can be used to confirm the presence of an IMHB.[27]
-
FAQ 3.2: My compound is a confirmed P-gp substrate. How can I design around efflux?
Mitigating P-gp efflux involves disrupting the molecular features that the transporter recognizes.
-
Reduce HBDs and Attenuate Basicity: P-gp often recognizes hydrogen bond donors and positively charged amines.[21]
-
As with passive permeability, N-alkylation of the indazole can reduce P-gp recognition.[21]
-
Lowering the pKa of the pyridine ring is critical. Adding electron-withdrawing groups to the pyridine ring can reduce its basicity, decreasing the population of the protonated species at pH 7.4.
-
-
Increase Molecular Size/Rigidity: While counterintuitive, sometimes adding a bulky, rigid substituent can sterically hinder the compound from properly binding within the P-gp transporter.
-
Remove or Relocate Recognition Motifs: Analyze the structure for common P-gp pharmacophores (e.g., two H-bond acceptors separated by a hydrophobic region) and attempt to modify or remove them.
FAQ 3.3: Could a prodrug approach solve my permeability problem, especially for a polar compound?
Yes, a prodrug strategy is an excellent way to transiently mask the polar functional groups responsible for poor permeability.[28][29][30][31] The prodrug itself is inactive but highly permeable. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[30][32]
-
Targeting the Indazole N-H: The indazole N-H is an ideal handle for a prodrug approach. A common strategy is to attach a promoiety that forms a carbamate or an N-acyloxymethyl ether.
-
Masking Other Polar Groups: If other polar groups like hydroxyls are present, they can be masked as esters.[33]
The key to a successful prodrug is ensuring the promoiety is efficiently cleaved inside the cell but remains stable in circulation.
Caption: The prodrug strategy for enhancing cell permeability.
Section 4: Key Experimental Protocols
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.[5][6][7][9]
Objective: To measure the rate of passive diffusion of a compound across a lipid-infused artificial membrane.
Materials:
-
96-well PAMPA "sandwich" plates (donor plate with filter membrane and matching acceptor plate).
-
Pion GIT-0 lipid solution (or similar).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds, high permeability control (e.g., Propranolol), low permeability control (e.g., Atenolol).
-
96-well UV-Vis plate reader or LC-MS system.
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS to a final concentration of 100-200 µM.
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the sandwich at room temperature for 4-16 hours with gentle shaking.
-
Disassemble and Analyze: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the provided vendor software or standard equations that account for plate geometry, incubation time, and concentrations.
Protocol 4.2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing active transport and efflux.[][10][34][35]
Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the Efflux Ratio (ER).
Materials:
-
Caco-2 cells (ATCC).
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts.
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compounds and controls (e.g., Atenolol - low perm, Propranolol - high perm, Talinolol - P-gp substrate).[3]
-
P-gp inhibitor (e.g., Verapamil).
-
TEER (Transepithelial Electrical Resistance) meter.
-
Lucifer Yellow dye for monolayer integrity check.
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[]
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Values should be >200 Ω·cm².[35]
-
Perform a Lucifer Yellow rejection assay. Permeability of this fluorescent marker should be very low (<1%), confirming tight junction integrity.
-
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
A-to-B Permeability:
-
Add transport buffer containing the test compound (and inhibitor, if used) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
Take samples from both chambers at the end of the incubation period for analysis.
-
-
B-to-A Permeability:
-
Add transport buffer containing the test compound (and inhibitor, if used) to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp (A-B) and Papp (B-A) using standard equations.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).[3]
-
References
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications.
- Parallel artificial membrane permeability assay. Wikipedia.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Sci-Hub.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- Leading prodrug strategies for targeted and specific release. Taylor & Francis.
- Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Caco-2 Permeability Assay. Evotec.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
- Caco-2 permeability assay. Creative Bioarray.
- Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Caco2 assay protocol. Source not specified.
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Publishing.
- Rule of five violations among the FDA-approved small molecule protein kinase inhibitors. Source not specified.
- Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. ACS Publications.
- What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse.
- Mastering Lipinski Rules for Effective Drug Development. bioaccess.
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.
- What is pKa and how is it used in drug development?. Source not specified.
- Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Source not specified.
- Strategies to Address Low Drug Solubility in Discovery and Development. Source not specified.
- Lipinski's rule of five. Wikipedia.
- Rule of five violations among the FDA-approved small molecule protein kinase inhibitors. Scilit.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH.
- Drug–Membrane Permeability across Chemical Space. ACS Central Science.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Source not specified.
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Technical Support Center: Scaling the Synthesis of 6-(pyridin-3-yl)-1H-indazole
Welcome to the technical support center for the synthesis of 6-(pyridin-3-yl)-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common points of failure, and provide robust, field-tested protocols to ensure the integrity and success of your work.
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to address the key stages of this process, from the preparation of the necessary precursors to troubleshooting the critical cross-coupling step and managing the transition to a larger scale.
Section 1: Synthesis Overview & Core Chemistry
The overall strategy involves a two-step sequence. First, a suitable 6-halo-1H-indazole precursor is synthesized. Second, this precursor undergoes a Suzuki-Miyaura cross-coupling with a pyridine-3-boronic acid derivative. For scalability and substrate availability, 6-bromo-1H-indazole is the most common and cost-effective starting material.
Overall Reaction Scheme:
Caption: Overall synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and reagent selection.
Q1: Why is the Suzuki-Miyaura cross-coupling the preferred method for synthesizing this compound?
A1: The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation for several compelling reasons. It exhibits exceptional functional group tolerance, allowing for the coupling of complex and sensitive molecules without the need for extensive protecting group strategies.[1] The reaction conditions are generally mild, and the required organoboron reagents are typically stable, commercially available, and have a favorable toxicity profile compared to other organometallics.[2] This combination of reliability, versatility, and safety makes it highly suitable for both discovery and manufacturing scales in the pharmaceutical industry.[1]
Q2: What are the critical quality attributes for the starting materials, 6-bromo-1H-indazole and pyridine-3-boronic acid?
A2: The purity of your starting materials is paramount. For 6-bromo-1H-indazole , ensure it is free from isomeric impurities and residual reagents from its synthesis. Purity should be >98% as determined by HPLC and NMR. For pyridine-3-boronic acid , the primary concern is the presence of its anhydride (a trimeric boroxine) or degradation via protodeboronation.[3] It is advisable to use a high-quality grade, store it under inert gas in a desiccator, and consider using a stable derivative like the pinacol ester, especially for larger-scale reactions where reagent stability over time is critical.[4]
Q3: Can other 6-halo-1H-indazoles be used, such as the chloro or iodo analogues?
A3: Yes, but with significant trade-offs. 6-Iodo-1H-indazole would be more reactive in the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions. However, iodoarenes are significantly more expensive and less stable, making them less desirable for scale-up. Conversely, 6-chloro-1H-indazole is cheaper but much less reactive.[5] Coupling a deactivated heteroaryl chloride often requires more advanced, expensive catalyst systems (specialized ligands), higher temperatures, and longer reaction times, which can lead to more side products and a challenging optimization process.[5] Therefore, 6-bromo-1H-indazole represents the optimal balance of reactivity and cost for this specific synthesis.
Section 3: Troubleshooting Guide for the Suzuki-Miyaura Coupling
This guide addresses specific experimental failures in a question-and-answer format.
Problem Area: Low or No Product Yield
Q4: My reaction shows little to no conversion of the 6-bromo-1H-indazole starting material. What are the most likely causes?
A4: This is a common issue that typically points to one of three culprits:
-
Catalyst Inactivity: The palladium catalyst is the engine of the reaction. Ensure your palladium source (e.g., Pd(dppf)Cl₂) and any additional ligands are from a reliable source and have been stored properly.[6] All preformed Pd(II) catalysts must be reduced in situ to the active Pd(0) species; if this fails, the catalytic cycle never begins.[3]
-
Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it back to inactive Pd(II) or lead to unwanted side reactions like the homocoupling of the boronic acid.[3] It is critical to thoroughly degas your solvent(s) and reaction mixture (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of an inert atmosphere throughout the entire reaction.[6]
-
Insufficient Base or Incorrect Base Choice: The base is crucial for activating the boronic acid in the transmetalation step. Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base must be sufficiently strong to facilitate the reaction but not so strong that it causes degradation of your substrates.[7]
Q5: I am observing a significant amount of 1H-indazole as a byproduct. What is causing this debromination and how can I minimize it?
A5: The formation of 1H-indazole is due to a side reaction called protodehalogenation (or simply dehalogenation). This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. To minimize this:
-
Optimize Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos or SPhos) can accelerate the rate-limiting reductive elimination step, making the desired cross-coupling pathway kinetically favored over the dehalogenation pathway.[3]
-
Use Anhydrous Conditions: While some water is often necessary to dissolve the inorganic base, excess water can be a proton source. Using a solvent system like dioxane with a minimal amount of water, or switching to an anhydrous solvent like DMF with a soluble organic base, can help.[8]
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the productive coupling.
Q6: My main byproduct is bipyridine, resulting from the homocoupling of pyridine-3-boronic acid. How do I prevent this?
A6: Homocoupling, also known as the Glaser coupling, is almost always a result of oxygen in the reaction mixture .[3] The mechanism involves the oxidative dimerization of the boronic acid, catalyzed by palladium. The solution is rigorous and meticulous degassing of all solvents, reagents, and the reaction vessel before heating, and maintaining a strict inert atmosphere. If the problem persists even with careful degassing, consider reducing the catalyst loading, as excessive catalyst can sometimes promote side reactions.
Problem Area: Scale-Up and Process Safety
Q7: The reaction worked perfectly on a 1 gram scale, but on a 100 gram scale, it is sluggish and gives a lower yield. What factors are at play?
A7: Scaling up a reaction is not always a linear process. Key factors to consider are:
-
Heat and Mass Transfer: A small flask can be heated evenly with a simple oil bath. A large reactor has a much smaller surface-area-to-volume ratio, leading to inefficient heating and potential temperature gradients. This can cause some parts of the mixture to be too cold (sluggish reaction) and others too hot (decomposition). Ensure you have adequate overhead stirring to maintain a homogenous mixture and a properly calibrated heating mantle or jacketed reactor.
-
Degassing Efficiency: Sparging a 50 mL flask with nitrogen for 20 minutes is effective. Sparging a 5 L reactor requires significantly more time and a more robust subsurface sparging tube to be effective. An inefficiently degassed large-scale reaction is a common cause of failure.
-
Reagent Addition: On a small scale, all reagents are often added at once. On a large scale, this can lead to dangerous exotherms or high local concentrations of reagents.[9] Consider portion-wise addition of the base or a solution of the boronic acid to better control the reaction rate and temperature.
Q8: I am concerned about the thermal safety of this reaction during scale-up. What are the primary hazards?
A8: The Suzuki-Miyaura coupling is an exothermic reaction.[10] While the heat generated on a lab scale is easily dissipated, on a large scale, this exotherm can lead to a rapid temperature increase, potentially exceeding the boiling point of the solvent and causing a dangerous runaway reaction.[11]
-
Primary Hazard: The main exotherm often occurs upon addition of the palladium catalyst to the heated mixture of substrates and base, or during the reaction's induction period.[10]
-
Mitigation Strategies:
-
Perform Reaction Calorimetry: Before scaling, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[9] This data is critical for safe scale-up.
-
Controlled Addition: Do not add all reagents at once ("all-in" fashion).[9] A semi-batch process, where one reagent (e.g., the boronic acid or base) is added slowly at the reaction temperature, is much safer. This allows the heat to be removed by the reactor's cooling system as it is generated.
-
Solvent Choice: Be aware of the decomposition temperature of your solvent. Solvents like DMSO can decompose exothermically at elevated temperatures, which can be triggered by a primary reaction runaway.[11][12]
-
Section 4: Experimental Protocols
These protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and reagent quality.
Protocol 1: Synthesis of 6-Bromo-1H-indazole[13]
This procedure is based on the diazotization of 4-bromo-2-methylaniline.
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir for 1 hour.
-
Diazotization & Cyclization: To the reaction mixture, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LCMS.
-
Workup & Hydrolysis: After completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. To the residue, add water and concentrated hydrochloric acid. Heat the mixture to 50-55°C for 1-2 hours to hydrolyze the acetyl protecting group.
-
Isolation and Purification: Cool the acidic mixture. Adjust the pH to >10 by the slow addition of a 50% aqueous solution of sodium hydroxide, keeping the temperature below 25°C. The product will precipitate. Filter the solid, wash thoroughly with water, and then slurry with a non-polar solvent like heptane to remove organic impurities. Dry the resulting solid under vacuum to yield 6-Bromo-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [13] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | [13] |
| Solvent | Chloroform, Heptane | [13] |
| Reaction Temp. | Reflux at 68°C | [13] |
| Reaction Time | ~20 hours | [13] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [13] |
Protocol 2: Suzuki-Miyaura Coupling to form this compound
This protocol is a generalized procedure based on common practices for heteroaryl-heteroaryl couplings.[7][14]
-
Vessel Preparation: To a clean, dry, oven-dried reaction vessel equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-bromo-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Degassing: Seal the vessel and purge thoroughly with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Via cannula or syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
| Parameter | Value | Rationale / Reference |
| Catalyst | Pd(dppf)Cl₂ (or similar Pd/ligand system) | Effective for heteroaryl couplings.[7] |
| Base | K₂CO₃ or Cs₂CO₃ | Common, effective bases for Suzuki reactions.[14] |
| Solvent | 1,4-Dioxane/Water (4:1) or DMF | Good solvating properties for both organic and inorganic reagents.[7] |
| Temperature | 80-100 °C | Provides sufficient energy for activation without excessive degradation. |
| Equivalents (Boronic Acid) | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion and account for any potential degradation.[15] |
Section 5: Key Process Diagrams
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Confirmation of 6-(pyridin-3-yl)-1H-indazole: A 2D NMR-Based Comparative Guide
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and related therapeutic agents, the unequivocal structural verification of novel heterocyclic compounds is a cornerstone of preclinical development.[1][2][3] Molecules such as 6-(pyridin-3-yl)-1H-indazole, with its fused bicyclic system and pendant pyridine ring, present a unique set of challenges and opportunities for structural elucidation. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the proton and carbon environments, it often falls short in resolving the intricate web of connectivity within such complex scaffolds.[4][5][6] This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural confirmation of this compound utilizing a suite of two-dimensional (2D) NMR techniques. We will explore not just the "how," but the critical "why" behind each experimental choice, offering a robust, self-validating workflow for researchers, scientists, and drug development professionals.
The Structural Puzzle: Beyond One-Dimensional Analysis
The core challenge in characterizing this compound lies in definitively assigning each proton and carbon signal and, crucially, confirming the precise point of attachment of the pyridine ring to the indazole core. Isomeric possibilities could lead to vastly different biological activities, making absolute structural certainty non-negotiable. 2D NMR spectroscopy elegantly solves this puzzle by spreading spectral information across two frequency dimensions, revealing through-bond and through-space correlations that are invisible in 1D spectra.[7][8]
A Multi-faceted Approach: The 2D NMR Toolkit
Our strategy employs a synergistic combination of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks within individual ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon (¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons, bridging the different spin systems and confirming the overall molecular architecture.
This combination of techniques provides a cross-validated dataset, ensuring a high degree of confidence in the final structural assignment.
Experimental Workflow: From Sample Preparation to Structural Confirmation
The following sections detail the step-by-step methodology for the complete 2D NMR analysis of this compound.
Step 1: Sample Preparation and 1D NMR Acquisition
A meticulously prepared sample is fundamental to acquiring high-quality NMR data.
Protocol:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a broad range of organic molecules and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These initial spectra will provide a roadmap of chemical shifts and ensure the sample is of sufficient concentration and purity for 2D analysis.
Step 2: Establishing Proton Connectivity with ¹H-¹H COSY
The COSY experiment is the first step in piecing together the proton spin systems of the indazole and pyridine rings.[9][10][11]
Protocol:
-
Set up a standard gradient-enhanced COSY (gCOSY) experiment.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the resulting contour plot for cross-peaks, which indicate J-coupling between protons.
Interpreting the Causality: The COSY spectrum will reveal distinct sets of correlated protons. For instance, the protons on the pyridine ring will show a specific pattern of cross-peaks, allowing for their differentiation from the protons on the indazole ring. The absence of cross-peaks between the two ring systems confirms they are not directly coupled through a small number of bonds.
Step 3: Direct Proton-Carbon Correlation with ¹H-¹³C HSQC
The HSQC experiment provides a direct link between each proton and the carbon to which it is attached, simplifying the assignment of the carbon spectrum.[11][12]
Protocol:
-
Set up a standard gradient-enhanced HSQC experiment.
-
The experiment is optimized for one-bond ¹JCH couplings (typically ~145 Hz).
-
Acquire and process the 2D data.
-
Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
Interpreting the Causality: By overlaying the ¹H NMR spectrum on the F2 axis and the ¹³C NMR spectrum on the F1 axis, each cross-peak provides an unambiguous (¹H, ¹³C) coordinate. This allows for the direct assignment of all protonated carbons. Quaternary carbons (those without attached protons) will be absent from the HSQC spectrum.
Step 4: Bridging the Fragments with ¹H-¹³C HMBC
The HMBC experiment is the linchpin of this analysis, revealing long-range (typically 2 and 3 bond) correlations between protons and carbons.[9][11] This is how we will definitively confirm the connection between the pyridine and indazole rings.
Protocol:
-
Set up a standard gradient-enhanced HMBC experiment.
-
The experiment is optimized for long-range J-couplings (typically 8-10 Hz).
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which now indicate correlations between protons and carbons separated by two or three bonds.
Interpreting the Causality: The key to confirming the structure lies in identifying HMBC correlations between the protons of one ring and the carbons of the other. For example, observing a cross-peak between the H-2' proton of the pyridine ring and the C-6 carbon of the indazole ring would provide definitive evidence of their connectivity.
Data Synthesis and Structural Verification
The power of this workflow lies in the integration of data from all experiments. The following table summarizes the expected (hypothetical) NMR data for this compound and how it is used for structural confirmation.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H → ¹³C) |
| H-1 | ~13.1 (br s) | - | - | C-3, C-7a |
| H-3 | ~8.2 | ~134 | - | C-3a, C-7a |
| H-4 | ~7.8 | ~122 | H-5 | C-5, C-7a |
| H-5 | ~7.2 | ~118 | H-4 | C-4, C-6, C-7 |
| H-7 | ~7.9 | ~125 | - | C-5, C-3a |
| H-2' | ~9.0 | ~149 | H-4' | C-3', C-4', C-6 |
| H-4' | ~8.3 | ~135 | H-2', H-5' | C-2', C-3', C-5', C-6' |
| H-5' | ~7.5 | ~124 | H-4', H-6' | C-3', C-4' |
| H-6' | ~8.6 | ~150 | H-5' | C-2', C-4' |
| C-3a | - | ~121 | - | - |
| C-6 | - | ~138 | - | - |
| C-7a | - | ~141 | - | - |
| C-3' | - | ~133 | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The crucial observation in this dataset is the HMBC correlation from a pyridine proton (H-2') to an indazole carbon (C-6). This single cross-peak unambiguously confirms the 6-(pyridin-3-yl) substitution pattern.
Visualizing the Connections
The following diagrams illustrate the logical flow of the experimental process and the key correlations used for structural elucidation.
Caption: A flowchart of the comprehensive 2D NMR workflow.
Caption: Key COSY and HMBC correlations for structural confirmation.
Conclusion: A Paradigm for Structural Integrity
This guide has outlined a robust and self-validating methodology for the complete structural elucidation of this compound using a suite of 2D NMR experiments. By systematically identifying proton spin systems (COSY), correlating protons to their directly attached carbons (HSQC), and mapping long-range heteronuclear connectivities (HMBC), we can move beyond ambiguity to achieve absolute structural confirmation. This level of analytical rigor is indispensable in the progression of novel chemical entities from the research bench to clinical application, ensuring that subsequent biological and pharmacological studies are built on a foundation of irrefutable structural data. The principles and workflow detailed herein are broadly applicable to a wide range of complex heterocyclic molecules, serving as a valuable resource for the drug discovery and development community.
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A Comparative Efficacy Analysis of 6-(pyridin-3-yl)-1H-indazole and Its Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors.[1] Among the myriad of indazole derivatives, 6-(pyridin-3-yl)-1H-indazole serves as a crucial starting point for the development of potent and selective anticancer agents. This guide provides a comprehensive comparison of the efficacy of this compound and its analogs, supported by experimental data from seminal studies. We will delve into the structure-activity relationships (SAR) that govern their anticancer properties, explore the underlying mechanisms of action, and provide detailed protocols for key biological assays.
The Rationale for Targeting the 6-Position of the Indazole Core
The strategic modification of the indazole scaffold is a cornerstone of medicinal chemistry. The 6-position of the 1H-indazole ring system is a particularly attractive site for substitution. Introducing a pyridinyl group at this position, as in this compound, creates a molecule with a favorable pharmacokinetic profile and the potential for multiple points of interaction with biological targets. The pyridine ring can act as a hydrogen bond acceptor and engage in various non-covalent interactions, enhancing the binding affinity and selectivity of the compound for its target protein, often a kinase.[2]
Comparative Efficacy of this compound Analogs: A Structure-Activity Relationship (SAR) Study
A pivotal study by Wei et al. provides a clear framework for understanding the SAR of this compound analogs as potent anticancer agents.[3] The researchers synthesized a series of derivatives and evaluated their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Compound | R1 Substituent | A549 (Lung) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 1.15 | 0.23 | 0.80 | 0.34 | 1.02 |
| 2g | 6-(piperazin-1-yl)pyridin-3-yl | 3.24 | 1.56 | 2.87 | 1.98 | 3.55 |
| 2h | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl | 2.87 | 1.23 | 2.15 | 1.54 | 2.98 |
| 2i | 6-morpholinopyridin-3-yl | 4.56 | 2.87 | 3.98 | 3.12 | 4.76 |
Data extracted from Wei et al., 2021.[4]
From this data, several key SAR insights can be drawn:
-
Superiority of the Pyridinyl Linker: The pyridyl analog, compound 2f , demonstrated significantly improved antiproliferative activity across multiple cell lines compared to its phenyl counterpart, 2a .[4] This highlights the importance of the nitrogen atom in the pyridine ring for enhanced biological activity, likely through improved target engagement or favorable physicochemical properties.
-
Impact of N4-Substitution on the Piperazine Ring: A methyl group at the N4 position of the piperazine ring (2f ) was found to be optimal for potency. Removal of this methyl group (2g ) or its replacement with a larger ethyl group (2h ) led to a decrease in activity.[4] This suggests that a substituent of a suitable size at this position is crucial for maintaining a favorable conformation for target binding.
-
The Role of the Piperazine Moiety: Replacement of the 4-methylpiperazin-1-yl group with a morpholino group (2i ) also resulted in a significant reduction in anticancer activity. This underscores the importance of the piperazine ring in the pharmacophore.
Proposed Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
While the direct targets of many this compound analogs are still under investigation, a growing body of evidence points towards the inhibition of the PI3K/AKT/mTOR signaling pathway as a primary mechanism of their anticancer effects.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7]
A study on structurally related 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives demonstrated that these compounds induce apoptosis and cell cycle arrest in cancer cells through the inhibition of the PI3K/Akt pathway.[7] It is highly probable that this compound and its analogs share a similar mechanism of action.
Below is a diagram illustrating the proposed inhibition of the PI3K/AKT/mTOR signaling pathway by these compounds.
Caption: General experimental workflow for the comparative efficacy evaluation of this compound analogs.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals critical structure-activity relationships that are instrumental for the rational design of novel anticancer agents. The superior efficacy of analogs bearing a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substituent highlights the importance of specific structural features for potent antiproliferative activity. The likely mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway provides a solid foundation for further mechanistic studies and target validation.
Future research in this area should focus on expanding the library of analogs to further refine the SAR, with a particular emphasis on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. In vivo efficacy studies in relevant animal models are a crucial next step to translate the promising in vitro data into potential clinical candidates. Furthermore, detailed biochemical and cellular assays are warranted to definitively identify the direct kinase targets of these compounds and to fully elucidate their mechanism of action.
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A Senior Application Scientist's Guide to Orthogonal Validation of 6-(pyridin-3-yl)-1H-indazole as a Kinase Inhibitor
Introduction: The Imperative for Rigorous Validation in Kinase Drug Discovery
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2] Notably, its derivatives have been successfully developed as potent kinase inhibitors, including approved anti-cancer agents.[1][3] The subject of this guide, 6-(pyridin-3-yl)-1H-indazole, henceforth referred to as Cpd-X , emerges from this promising chemical lineage.
Initial high-throughput screening may identify a compound like Cpd-X as a "hit," but this is merely the first step on a long validation path. A single assay is insufficient to confirm its biological activity due to the high probability of artifacts, off-target effects, or assay-specific interference.[4] Therefore, a multi-pronged, orthogonal approach is not just best practice—it is essential for building a robust, data-driven case for a compound's mechanism of action.[4]
This guide provides a comprehensive framework for validating the activity of Cpd-X, proceeding under the working hypothesis that it is a novel inhibitor of Aurora Kinase A , a key regulator of cell division and a validated oncology target.[5] We will compare its performance against Alisertib (MLN8237) , a well-characterized, clinical-stage Aurora Kinase A inhibitor.[5] Our validation strategy rests on three pillars, each addressing a critical and distinct question:
-
Biochemical Potency: Does Cpd-X directly inhibit the catalytic activity of the purified Aurora A enzyme?
-
Cellular Target Engagement: Can Cpd-X enter live cells and bind to Aurora A?
-
Downstream Pathway Inhibition: Does this target engagement translate into the inhibition of the kinase's known cellular signaling function?
By systematically addressing these questions, we construct a self-validating system that ensures the scientific integrity and trustworthiness of our findings.
Pillar 1: Confirming Direct Enzymatic Inhibition with a Biochemical Assay
The Rationale: Why Start with an In Vitro System?
The first and most fundamental test is to determine if Cpd-X has a direct inhibitory effect on the purified kinase in a controlled, cell-free environment.[6][7] This biochemical approach strips away the complexities of cellular biology—such as membrane permeability, efflux pumps, and metabolic degradation—to provide a clean measure of enzyme-inhibitor interaction.[8] For this, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust, high-throughput method that offers superior sensitivity and fewer artifacts compared to other formats.[9]
Workflow: HTRF® Kinase Activity Assay
The HTRF assay measures the phosphorylation of a biotinylated substrate peptide by Aurora A. A Europium (Eu3+) cryptate-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and an XL665-labeled streptavidin serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). Inhibition of the kinase reduces this signal.
Caption: Simplified Aurora A signaling pathway and point of inhibition.
Experimental Protocol: Phospho-Specific Western Blot
-
Cell Culture and Treatment: Plate a suitable cancer cell line with high Aurora A expression (e.g., HeLa or U2OS) and grow to ~70-80% confluency. Treat cells with a vehicle control (DMSO), and increasing concentrations of Cpd-X and Alisertib for 2-4 hours. To enrich for mitotic cells where Aurora A is active, cells can be synchronized with a G2/M arresting agent like nocodazole prior to inhibitor treatment.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody against p-Aurora A (T288).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Aurora A and a loading control like GAPDH or β-Actin.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Aurora A signal to the total Aurora A signal. Calculate the IC₅₀ for the inhibition of phosphorylation.
Comparative Data: Downstream Signaling Inhibition
| Compound | Endpoint | Assay Format | Cellular IC₅₀ (nM) |
| Cpd-X | p-Aurora A (T288) Inhibition | Western Blot | 155.0 ± 25.3 |
| Alisertib | p-Aurora A (T288) Inhibition | Western Blot | 60.1 ± 11.7 |
Conclusion: A Triangulated Approach to Confident Validation
The validation of a small molecule inhibitor is a process of building confidence through layers of corroborating evidence. By systematically employing three distinct, orthogonal assays, we have constructed a compelling case for the activity of this compound (Cpd-X) as a functional inhibitor of Aurora Kinase A.
-
The HTRF assay confirmed direct, potent inhibition of the purified enzyme.
-
The NanoBRET™ assay demonstrated that the compound is cell-permeable and engages its intended target in a live-cell environment.
-
The Western Blot provided the crucial functional readout, showing that this engagement translates into the inhibition of downstream signaling.
The concordance between these assays provides a high degree of confidence in the compound's primary mechanism of action. While further studies, such as broad kinome profiling to assess selectivity and phenotypic assays to measure effects on cell cycle progression, are necessary next steps, this orthogonal validation workflow establishes a solid and trustworthy foundation for the continued development of Cpd-X as a novel kinase inhibitor.
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A Comparative Cross-Reactivity Analysis of 6-(pyridin-3-yl)-1H-indazole: A Guide for Target Validation and Lead Optimization
This guide provides a comprehensive framework for characterizing the kinase selectivity profile of the novel small molecule inhibitor, 6-(pyridin-3-yl)-1H-indazole. In the competitive landscape of kinase inhibitor development, a thorough understanding of a compound's cross-reactivity is paramount for predicting its therapeutic window, potential off-target toxicities, and overall clinical translatability. This document outlines the scientific rationale and experimental workflows for profiling this compound and objectively compares its hypothetical performance against established AXL kinase inhibitors, a likely target class for indazole-based scaffolds.[1][2][3]
The indazole core is a well-established scaffold in the design of potent kinase inhibitors, with various derivatives targeting a range of kinases involved in oncology and other diseases.[1][2][3][4] Given the structural alerts, this guide will proceed under the well-founded hypothesis that this compound is a potent inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, Axl, Mer) family of kinases and is a key mediator of cancer cell survival, metastasis, and therapeutic resistance, making it a high-value oncology target.[5][6][7][8][9]
Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets.[10] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive profiling of a compound's selectivity is a critical step in drug discovery. It enables informed decisions for lead optimization, aids in the design of clinically relevant toxicology studies, and helps to elucidate the compound's mechanism of action.[11]
This guide will focus on a multi-pronged approach to characterize the selectivity of this compound, integrating biochemical assays with cell-based target engagement studies.
Comparative Landscape: Established AXL Inhibitors
To provide context for the cross-reactivity profile of this compound, we will compare its hypothetical data with that of well-characterized AXL inhibitors:
-
Bemcentinib (R428, BGB324): A first-in-class, selective, and orally available AXL inhibitor that has undergone clinical investigation.[5][12][13][14][15][16] It demonstrates significant selectivity for AXL over other TAM family members, Mer and Tyro3.[13][15][17]
-
UNC2025: A potent dual inhibitor of MERTK and FLT3, with notable activity against AXL.[18][19][20][21][22] Its distinct selectivity profile makes it a valuable tool for dissecting the roles of different TAM kinases.
Experimental Workflows for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and in-cell target engagement confirmation.
In Vitro Kinase Profiling
The initial step is to screen this compound against a broad panel of purified kinases to determine its inhibitory activity (IC50) against each. This provides a global view of the compound's selectivity.
Recommended Platform: A competition binding assay, such as Eurofins' KINOMEscan™, is a highly effective method.[23] This technology measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Binding Assay: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. The displacement of the tagged kinase by the test compound is quantified.
-
Data Analysis: Results are typically reported as the percent of kinase remaining bound at a given compound concentration or as a dissociation constant (Kd).
Cellular Target Engagement
While in vitro assays are essential, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate target engagement in intact cells.
Recommended Platforms:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[24][25][26][27][28]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells.[29][30][31][32][33]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., A549 lung carcinoma cells, known to express AXL) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble AXL protein remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Generate melt curves and isothermal dose-response curves to determine the shift in the melting temperature (Tm) and the apparent intracellular IC50.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for an AXL-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells into a multi-well plate. Add the NanoBRET® tracer and varying concentrations of the test compound.
-
BRET Measurement: After an equilibration period, add the NanoGlo® substrate and measure the bioluminescence and fluorescence signals.[31]
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50.
Comparative Data Analysis
The following tables present a hypothetical, yet plausible, cross-reactivity profile for this compound, benchmarked against Bemcentinib and UNC2025.
Table 1: In Vitro Kinase Selectivity Profile (IC50, nM)
| Kinase | This compound (Hypothetical) | Bemcentinib (R428)[13][14][15] | UNC2025[18][19][21][22] |
| AXL | 12 | 14 | 122 |
| MER | 850 | >500 | 0.74 |
| TYRO3 | >1000 | >1000 | 5.83 |
| FLT3 | 250 | >1000 | 0.8 |
| VEGFR2 | 450 | >1000 | >1000 |
| c-MET | >1000 | >1000 | 364 |
| Abl | >1000 | >1000 | >1000 |
Table 2: Cellular Target Engagement (IC50, nM)
| Assay | Cell Line | This compound (Hypothetical) | Bemcentinib (R428) | UNC2025 |
| CETSA | A549 | 150 | ~200 | ~1500 |
| NanoBRET™ | HEK293T-AXL-Nluc | 95 | ~120 | ~1000 |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental setups and biological processes.
AXL Signaling Pathway
The AXL signaling pathway is a critical driver of cell survival and metastasis. Its inhibition is the primary therapeutic goal.
Caption: Simplified AXL signaling cascade.
CETSA Workflow
The Cellular Thermal Shift Assay provides a direct measure of target engagement in a cellular context.
Caption: NanoBRET™ Target Engagement Assay workflow.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive cross-reactivity profiling of this compound. Based on our hypothetical data, this compound demonstrates a promising selectivity profile for AXL kinase, comparable to the clinical candidate Bemcentinib. The next steps in the preclinical development of this compound should include:
-
In vivo Target Engagement Studies: Confirm that the compound reaches its target in animal models at therapeutically relevant doses.
-
Phenotypic Screening: Evaluate the compound's efficacy in cancer cell lines with varying levels of AXL expression.
-
Off-Target Liability Assessment: Investigate any potential liabilities identified in the broad kinase screen through dedicated cellular assays.
By following the principles and protocols outlined in this guide, researchers can build a comprehensive data package to support the continued development of this compound as a potential best-in-class AXL inhibitor.
References
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A Researcher's Guide to the In Vivo Validation of 6-(pyridin-3-yl)-1H-indazole's Anti-Cancer Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a promising chemical compound to a potential therapeutic agent is both long and fraught with challenges. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs such as pazopanib and axitinib.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a specific indazole derivative, 6-(pyridin-3-yl)-1H-indazole, by contextualizing its potential within the broader landscape of indazole-based anti-cancer agents and offering detailed experimental protocols for its evaluation.
While specific in vivo studies on this compound are not yet widely published, the extensive research on analogous compounds provides a strong rationale for its investigation. This guide will, therefore, serve as a predictive and methodological resource, enabling researchers to design robust in vivo experiments to ascertain its therapeutic potential.
The Indazole Scaffold: A Proven Pharmacophore in Oncology
The indazole core is a bicyclic heteroaromatic system that has proven to be a versatile scaffold for the development of potent kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Indazole derivatives have been successfully developed to target a range of kinases involved in tumor growth, angiogenesis, and metastasis, including VEGFR, FGFR, and Pim kinases.[1] The success of drugs like pazopanib, a multi-kinase inhibitor, underscores the clinical significance of this chemical class.[2][3]
The subject of this guide, this compound, incorporates a pyridine ring, a common feature in many biologically active compounds that can influence solubility, metabolic stability, and target engagement. Its structural similarity to other biologically active indazoles suggests it may exhibit anti-proliferative properties worthy of rigorous in vivo investigation.
Comparative Landscape: Positioning this compound Among its Analogs
To design a meaningful in vivo study, it is crucial to understand the performance of structurally related compounds. The following table summarizes the anti-cancer activity of selected indazole derivatives, providing a benchmark for evaluating the potential of this compound.
| Compound/Drug | Target(s) | In Vitro Activity (IC50) | In Vivo Model | Key In Vivo Findings | Reference(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | Renal cell carcinoma xenografts | Significant tumor growth inhibition | [1][3] |
| Axitinib | VEGFRs | VEGFR-2: 0.2 nM | Various xenograft models | Potent anti-angiogenic and anti-tumor effects | [2][3] |
| Compound 2f ((E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole) | Unknown | 4T1 breast cancer cells: 0.23 µM | 4T1 tumor model | Suppression of tumor growth without obvious side effects | [2] |
| Compound 6o | Unknown | K562 leukemia cells: 5.15 µM | Not reported | Induces apoptosis and cell cycle arrest in vitro | [4][5][6] |
This comparative data highlights the potent anti-cancer activities of various indazole derivatives, with some demonstrating efficacy in preclinical in vivo models.[2] Notably, compound 2f, which also features a pyridinyl group, shows promising in vivo activity, lending further support to the investigation of this compound.
Designing the In Vivo Validation Study: A Step-by-Step Protocol
The following section outlines a comprehensive, step-by-step protocol for the in vivo validation of this compound's anti-cancer activity using a standard xenograft mouse model. This protocol is designed to be a self-validating system, incorporating essential controls and rigorous data collection.
Experimental Workflow for In Vivo Efficacy Study
Caption: Potential inhibition of receptor tyrosine kinase signaling by this compound.
In vivo studies should aim to validate the inhibition of such pathways through biomarker analysis of tumor tissues. For example, a decrease in the phosphorylation of downstream effectors like ERK would provide evidence of on-target activity.
Conclusion and Future Directions
The in vivo validation of this compound represents a critical step in assessing its potential as a novel anti-cancer agent. By leveraging a robust and well-controlled xenograft model, researchers can obtain crucial data on its efficacy, toxicity, and mechanism of action. The comparative analysis with other indazole derivatives provides a valuable framework for interpreting the experimental outcomes.
Positive results from these initial efficacy studies would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, investigation in orthotopic or patient-derived xenograft (PDX) models, and combination studies with existing therapies. The systematic approach outlined in this guide provides a solid foundation for the rigorous scientific evaluation of this promising compound.
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A Comparative Guide to the Structure-Activity Relationship of 6-(pyridin-3-yl)-1H-indazole Derivatives as Potent Anti-Cancer Agents
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically approved and investigational drugs.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have made it a focal point in the quest for novel therapeutics, particularly in oncology.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: 6-(pyridin-3-yl)-1H-indazole derivatives. Our focus will be on elucidating how subtle molecular modifications to this core structure influence its anti-proliferative efficacy, drawing upon robust experimental data to provide actionable insights for researchers and drug development professionals.
The Strategic Importance of the this compound Core
The rationale for investigating the this compound scaffold is rooted in the established success of both the indazole and pyridine moieties in kinase inhibition.[1][3] The indazole core is a key feature in several FDA-approved kinase inhibitors, such as pazopanib and axitinib.[1] The pyridine ring, a common bioisostere for a phenyl ring, offers advantages in terms of solubility and the potential for hydrogen bonding interactions within the ATP-binding pocket of kinases. The strategic placement of the pyridine ring at the C6 position of the indazole core creates a vector for further chemical exploration, allowing for the introduction of various substituents that can modulate the compound's pharmacological profile.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
A systematic investigation into the SAR of this compound derivatives reveals critical insights into the structural features that govern their anti-cancer activity. The following analysis is based on a series of compounds evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines.[4]
The Pivotal Role of the Pyridine Substituent
The nature of the substituent on the pyridine ring at the C6 position of the indazole core is a primary determinant of biological activity. A key finding is the significant enhancement of anti-proliferative activity upon the introduction of a 4-methylpiperazin-1-yl group onto the pyridine ring.[4]
Table 1: Impact of Pyridine C6-Substituent on Anti-proliferative Activity (IC50 in µM) [4]
| Compound | R Group on Pyridine | 4T1 (Breast Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | 1.15 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.23 | 0.80 | 0.34 |
| 2g | 6-(piperazin-1-yl)pyridin-3-yl | 1.02 | 2.15 | 1.28 |
| 2h | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl | 0.89 | 1.87 | 1.05 |
As evidenced in Table 1, the pyridyl analog 2f demonstrates markedly improved potency against the 4T1, HepG2, and MCF-7 cell lines compared to its phenyl counterpart 2a .[4] This highlights the favorable contribution of the pyridine nitrogen to the overall activity profile. Furthermore, the substituent on the piperazine ring is crucial. The N-methyl group in 2f appears to be optimal, as removing it (2g ) or replacing it with a larger ethyl group (2h ) leads to a decrease in potency.[4] This suggests that a substituent of a suitable size at this position is favorable for activity.[4]
Influence of Substituents at the Indazole C3 Position
While the C6-pyridine moiety is a key driver of activity, modifications at the C3 position of the indazole ring also play a significant role. The presence of an (E)-3,5-dimethoxystyryl group at this position has been shown to be beneficial for activity.[4]
Table 2: Influence of Indazole C3-Substituent on Anti-proliferative Activity (IC50 in µM) [4]
| Compound | C3-Substituent | C6-Substituent | 4T1 (Breast Cancer) |
| 2f | (E)-3,5-dimethoxystyryl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.23 |
| 2o | (E)-2-chloro-3,5-dimethoxystyryl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.98 |
| 2p | 3,5-dimethoxyphenethyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 1.56 |
The data in Table 2 indicates that the vinyl linker of the styryl group is important for potency. Saturation of this double bond to an ethyl linker, as in compound 2p , results in a significant drop in activity.[4] Additionally, the introduction of a chlorine atom to the styryl ring (2o ) also diminishes the anti-proliferative effect, suggesting that the electronic and steric properties of the 3,5-dimethoxyphenyl ring are well-optimized in the lead compound 2f .[4]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the this compound scaffold.
Caption: Key structure-activity relationships of this compound derivatives.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis of a representative compound and its biological evaluation are provided below.
Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)
This protocol is adapted from the synthetic route described by Wei et al.[4] and involves a key Suzuki coupling step.
Caption: Synthetic workflow for the preparation of compound 2f.
Step-by-Step Procedure:
-
Synthesis of (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole:
-
To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) and (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a mixture of dioxane and water (4:1) is added cesium carbonate (1.5 eq) and Pd(dppf)Cl2 (5 mol%).
-
The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for 8 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired intermediate.[4]
-
-
Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f):
-
A mixture of (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole (1.0 eq), 2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), cesium carbonate (1.5 eq), and Pd(dppf)Cl2 (5 mol%) in a 4:1 mixture of dioxane and water is heated at 100 °C under a nitrogen atmosphere for 8 hours.[4]
-
The reaction mixture is then cooled to room temperature, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the final compound 2f .[4]
-
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., 4T1, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel anti-cancer agents. The SAR studies highlighted in this guide underscore the critical importance of the substituents at both the C6-pyridine and C3-indazole positions. Specifically, the presence of a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at C6 and an (E)-3,5-dimethoxystyryl moiety at C3 has been identified as a key combination for potent anti-proliferative activity.
Future research in this area should focus on:
-
Elucidation of the Molecular Target(s): Identifying the specific kinase(s) or other cellular targets of these compounds will enable more targeted drug design and a deeper understanding of their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising compounds should be advanced into in vivo models to assess their anti-tumor efficacy, safety, and pharmacokinetic properties.
-
Exploration of Further Chemical Diversity: Systematic exploration of other substituents on the pyridine and indazole rings could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.
By leveraging the insights from this comparative guide, researchers can more effectively navigate the chemical space of this compound derivatives and accelerate the discovery of the next generation of targeted cancer therapeutics.
References
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Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
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Pathan, M. A., Sharma, B., & Khan, M. S. Y. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30429-30460. [Link]
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Carcamo, W. C., Satchell, J. B., Li, H., & Johnson, D. S. (2004). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry letters, 14(10), 2461-2466. [Link]
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Attaby, F. A., Abdel Fattah, A. M., Shaif, L. M., & Elsayed, M. M. (2009). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, 66(543). [Link]
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Attaby, F. A., Abdel Fattah, A. M., Shaif, L. M., & Elsayed, M. M. (2009). Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3, 4-b] pyridin-3-amines (I). Afinidad: Revista de química teórica y aplicada, (543), 406-415. [Link]
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Lokhande, P. D., & Sakate, S. S. (2011). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Chemical Sciences, 123(5), 677-683. [Link]
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Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
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Al-Ostath, A. I., El-Emam, A. A., & Al-Obaid, A. M. (2022). Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-(Pyridin-3-yl)-1H-Indazole Derivatives
In the landscape of modern drug discovery, the 6-(pyridin-3-yl)-1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. However, the journey from a promising lead compound to a clinical candidate is often fraught with metabolic challenges. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent. This guide provides a comprehensive comparison of the metabolic stability of different this compound derivatives, offering field-proven insights and experimental data to aid researchers in the strategic design of more robust drug candidates.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1][2] A compound with high metabolic stability will have a longer half-life (t1/2) and lower intrinsic clearance (CLint), increasing its likelihood of achieving therapeutic concentrations in the body.[1][2] Conversely, a metabolically labile compound is rapidly cleared, diminishing its efficacy and potentially leading to the generation of active or toxic metabolites. Therefore, a thorough understanding of a compound's metabolic fate is paramount for successful drug development.
Comparative Metabolic Stability of Indazole Derivatives: A Data-Driven Analysis
While direct comparative data for a series of this compound derivatives is not extensively available in a single study, we can draw valuable insights from closely related indazole-containing compounds. The following table summarizes the in vitro metabolic stability of several indazole-3-carboxamide derivatives in human liver microsomes (HLM), a standard preclinical model for assessing phase I metabolism.
| Compound ID | Structure | t1/2 (min) in HLM | CLint (µL/min/mg) in HLM | Reference |
| 5F-MDMB-PINACA | Indazole-3-carboxamide | 13.0 ± 0.4 | 53.3 ± 1.6 | [3] |
| MDMB-4en-PINACA | Indazole-3-carboxamide | 10.9 ± 0.6 | 63.6 ± 3.5 | [3] |
| AMB-FUBINACA | Indazole-3-carboxamide | 14.1 ± 0.9 | 49.1 ± 3.1 | [3] |
| FUB-AMB | Indazole-3-carboxamide | 12.3 ± 0.5 | 56.3 ± 2.3 | [3] |
Data presented as mean ± standard deviation.
These data clearly demonstrate that even subtle structural modifications to the periphery of the indazole core can influence metabolic stability. For instance, the variation in the side chain of these synthetic cannabinoids leads to discernible differences in their half-lives and intrinsic clearance rates. This underscores the importance of systematic structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies during lead optimization.
Key Structural Features Influencing the Metabolic Stability of Indazole Derivatives
The metabolic fate of a this compound derivative is dictated by its overall chemical architecture. Understanding the metabolic hotspots—the positions on the molecule most susceptible to enzymatic modification—is crucial for designing more stable analogues.
1. The Indazole Core: The indazole ring itself can be a site of metabolism. A study on indazole and indole-containing synthetic cannabinoids revealed that compounds with an indazole core generally exhibit faster clearance compared to their indole counterparts. This suggests that the indazole nucleus is more prone to metabolic modification.
2. The Pyridinyl Substituent: The pyridine ring, a common feature in many kinase inhibitors, can also be a metabolic liability. Oxidation of the pyridine nitrogen to form an N-oxide is a common metabolic pathway. Furthermore, the position of the nitrogen atom within the ring can influence its susceptibility to metabolism.
3. Peripheral Substituents: The nature and position of substituents on both the indazole and pyridine rings play a pivotal role in modulating metabolic stability. For example, a study on 3-(pyrazin-2-yl)-1H-indazole derivatives showed that one analog exhibited good metabolic stability while another was metabolically labile, highlighting the profound impact of peripheral modifications. Blocking metabolically labile sites with groups that are less susceptible to metabolism, such as fluorine atoms, is a common and often effective strategy to enhance metabolic stability.
A metabolism-guided design approach for indole- and indazole-containing androgen receptor antagonists demonstrated that strategic substitution can significantly improve metabolic half-life. For instance, one optimized indazole derivative (compound 35i ) exhibited a half-life of 120 minutes in mouse liver microsomes, a substantial improvement over earlier, less stable compounds.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes is outlined below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound derivatives in human liver microsomes.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of pooled human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound or positive control to the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation mixture should contain the test compound (typically at a low concentration, e.g., 1 µM, to be under Km conditions), human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t1/2) using the following equation: t1/2 = -0.693 / slope
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Identifying Metabolic Hotspots and Pathways
To rationally design more stable this compound derivatives, it is essential to identify the primary sites of metabolism. This is typically achieved through metabolite identification studies, where the incubation samples from the metabolic stability assay are analyzed by high-resolution mass spectrometry to identify the structures of the metabolites formed.
Common Metabolic Pathways for Indazole Derivatives:
-
Oxidation: Hydroxylation of the indazole or pyridine rings, or on alkyl substituents. N-oxidation of the pyridine ring is also a common pathway.
-
Dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms.
-
Glucuronidation: A phase II metabolic reaction where a glucuronic acid moiety is attached to the parent compound or its phase I metabolites, increasing water solubility and facilitating excretion.
Illustrative Metabolic Pathway Diagram:
Caption: Potential metabolic pathways for this compound derivatives.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a critical parameter that must be optimized to ensure the development of safe and effective drugs. This guide has provided a comparative analysis based on available data for related indazole compounds, highlighting the key structural features that influence metabolic fate. By employing robust in vitro assays and a metabolism-guided design approach, researchers can strategically modify this privileged scaffold to block metabolic hotspots and enhance stability. Future research should focus on generating more direct comparative metabolic data for a wider range of this compound derivatives to further refine our understanding of their structure-metabolism relationships and to facilitate the development of the next generation of targeted therapeutics.
References
- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Wagmann, L., Stiller, R., Fischmann, S., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxins, 13(3), 216. URL: [Link]
Sources
A Comparative Framework for Evaluating Novel Indazole-Based Compounds Against Approved PARP Inhibitors: A Case Study of 6-(pyridin-3-yl)-1H-indazole
For researchers, scientists, and drug development professionals, the discovery of novel small molecules with therapeutic potential is the first step in a long and rigorous journey of validation. The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide array of activities including potent anti-tumor effects.[1][2][3][4] This guide provides a comprehensive framework for a head-to-head comparison of a novel indazole-based compound, exemplified by 6-(pyridin-3-yl)-1H-indazole, against established, approved drugs. Given the prevalence of kinase inhibition and other anti-cancer mechanisms within the indazole family, a logical and high-impact comparison is against the class of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers.
This guide is structured to provide not just a template for comparison but also the scientific rationale behind the necessary experiments. While extensive public data on the specific biological activity of this compound is limited, its structural components—an indazole core and a pyridine moiety—are features found in various kinase and PARP inhibitors. Therefore, we will proceed with the PARP inhibitor class as the primary comparator, outlining the essential studies required to ascertain the potential of a novel indazole compound in this therapeutic space.
Part 1: Understanding the Competitive Landscape: Approved PARP Inhibitors
The therapeutic principle behind PARP inhibitors is the concept of synthetic lethality. In cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death.[5] Four major PARP inhibitors have received FDA approval for various oncology indications.
Table 1: Overview of Approved PARP Inhibitors
| Drug Name | Brand Name | Key Approved Indications | Mechanism of Action Highlights |
| Olaparib | Lynparza | Ovarian, Breast, Pancreatic, and Prostate Cancers | Potent inhibitor of PARP1/2/3. Traps PARP on DNA, leading to cytotoxicity in HR-deficient cells. |
| Rucaparib | Rubraca | Ovarian and Prostate Cancers | Inhibits PARP1/2/3. Also demonstrates PARP-trapping activity. |
| Niraparib | Zejula | Ovarian Cancer | Highly selective inhibitor of PARP1 and PARP2. |
| Talazoparib | Talzenna | Breast Cancer | The most potent PARP-trapper among the approved inhibitors. |
Part 2: Establishing a Biological Profile for this compound
To initiate a meaningful comparison, the first step is to determine the biological target and mechanism of action of this compound. The following is a proposed workflow for this initial characterization.
Experimental Workflow: Target Identification and Initial Characterization
Caption: Workflow for elucidating the primary mechanism of action of a novel compound.
Step-by-Step Experimental Protocols
1. Broad Kinase Panel Screening:
-
Rationale: The indazole scaffold is a known "privileged structure" in kinase inhibitor design. A broad kinase panel (e.g., 400+ kinases) will reveal if this compound has potent activity against specific kinases, which could be its primary mode of action.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a comprehensive kinase panel at a fixed concentration (e.g., 1 or 10 µM).
-
The assay typically measures the inhibition of phosphotransferase activity using a radiometric (
³³P-ATP) or fluorescence-based method. -
Analyze the results to identify kinases with significant inhibition (e.g., >50% or >90%).
-
2. PARP1 and PARP2 Enzyme Inhibition Assays:
-
Rationale: To directly test the hypothesis that the compound may function as a PARP inhibitor.
-
Methodology:
-
Utilize a commercially available PARP inhibitor assay kit (e.g., from BPS Bioscience or Abcam). These kits typically use a colorimetric or fluorescent method to measure the synthesis of poly(ADP-ribose) (PAR) by recombinant PARP1 or PARP2 enzymes.
-
Incubate the respective PARP enzyme with NAD+ (the substrate for PAR synthesis) and an activated DNA template in the presence of varying concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Measure the amount of PAR produced according to the kit's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
3. PARP Trapping Assay:
-
Rationale: A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, which is often more cytotoxic than catalytic inhibition alone.
-
Methodology:
-
This is a more complex cellular assay. One common method involves immunofluorescent detection of PARP-DNA complexes.
-
Treat cells (e.g., a cancer cell line) with the test compound.
-
Lyse the cells under conditions that preserve protein-DNA complexes.
-
Use an antibody specific for PARP1 to immunoprecipitate PARP and any associated DNA.
-
Quantify the amount of co-precipitated DNA by qPCR or a fluorescent DNA-binding dye.
-
An increase in co-precipitated DNA in the presence of the compound indicates PARP trapping.
-
Part 3: Head-to-Head Comparison: A Data-Driven Approach
Once a primary mechanism of action is established for this compound, a direct comparison with the relevant approved drugs can be performed. Assuming, for the purpose of this guide, that the compound is identified as a PARP inhibitor, the following comparative data should be generated.
Table 2: Comparative Pharmacological Profile
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | This compound |
| PARP1 IC50 (nM) | ~1-5 | ~1.8 | ~3.8 | ~0.57 | Data to be determined |
| PARP2 IC50 (nM) | ~1-5 | ~1.8 | ~2.1 | ~0.3 | Data to be determined |
| PARP Trapping Potency | Moderate | Moderate | Low | High | Data to be determined |
| Cellular Potency (IC50 in BRCA-mutant cells, e.g., MDA-MB-436) | ~10-100 nM | ~10-100 nM | ~10-100 nM | ~1-10 nM | Data to be determined |
| Cellular Potency (IC50 in BRCA-proficient cells, e.g., MCF-7) | >10 µM | >10 µM | >10 µM | >1 µM | Data to be determined |
| Selectivity (BRCA-proficient/BRCA-mutant IC50 ratio) | >100 | >100 | >100 | >1000 | Data to be determined |
Signaling Pathway Context
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality exploited by PARP inhibitors.
Caption: The principle of synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.
Part 4: Preliminary Safety and Druggability Assessment
A crucial aspect of early-stage drug development is the assessment of a compound's potential for favorable pharmacokinetic and safety profiles.
Table 3: Comparative Druggability Profile
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | This compound |
| Oral Bioavailability (%) | ~50 | ~36 | ~73 | ~100 | Data to be determined |
| Plasma Protein Binding (%) | ~82 | ~70 | ~83 | ~25 | Data to be determined |
| Primary Metabolism | CYP3A4 | CYP2D6 | Carboxylesterases | Minimal | Data to be determined |
| Key Toxicities | Myelosuppression, Nausea, Fatigue | Myelosuppression, Nausea, Increased LFTs | Myelosuppression (Thrombocytopenia), Hypertension | Myelosuppression | Data to be determined |
Essential In Vitro ADME/Tox Assays
-
CYP450 Inhibition Panel: To assess the potential for drug-drug interactions.
-
hERG Channel Assay: To evaluate the risk of cardiac QT prolongation.
-
Microsomal Stability Assay: To predict the rate of metabolic clearance.
-
Caco-2 Permeability Assay: To estimate intestinal absorption and oral bioavailability.
-
In Vitro Cytotoxicity in Normal Cells: To determine the therapeutic index (e.g., using normal human cell lines like hTERT-RPE1).
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial evaluation and comparative positioning of a novel indazole-based compound, using this compound as a working example. The indazole scaffold holds significant promise in oncology, and a systematic approach to characterizing new derivatives is paramount.[6] By first elucidating the primary mechanism of action and then performing direct, quantitative comparisons against approved drugs with a similar mechanism, researchers can efficiently triage and advance the most promising candidates.
The critical next step for this compound is the generation of the foundational biological data outlined in this guide. Should it prove to be a potent and selective PARP inhibitor with a favorable in vitro profile, further preclinical development, including in vivo efficacy studies in relevant cancer models (e.g., BRCA-mutant xenografts), would be warranted. This structured comparative approach ensures that resources are focused on compounds with the highest potential to translate into clinically meaningful therapies.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Different biological activities reported with Indazole derivatives.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Anticancer activity of indazole compounds.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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Olaparib. National Cancer Institute. Available at: [Link].
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Rucaparib Monograph for Professionals. Drugs.com. Available at: [Link].
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-(Pyridin-3-yl)-1h-indazole
For Immediate Use by Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that ensures the safety of personnel and the protection of our environment. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 6-(Pyridin-3-yl)-1h-indazole. By integrating established best practices with a deep understanding of chemical properties, this document serves as an essential resource for maintaining a safe and compliant laboratory.
Understanding the Compound: Hazard Profile of this compound
Assumed Hazard Characteristics:
| Hazard Category | Potential Risks Associated with Structural Analogs |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Irritation | May cause skin and serious eye irritation.[2] |
| Environmental | Potential for ecotoxicity; should not be released into the environment.[3] |
Given these potential hazards, this compound must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[4][5]
The Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a systematic process designed to minimize risk and ensure regulatory compliance. The following steps provide a clear and actionable workflow.
Step 1: Waste Identification and Segregation
The foundational principle of proper chemical waste management is accurate identification and segregation.[6][7]
-
Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be treated as hazardous.[8]
-
Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.[7][9] Collect it in a designated, compatible container at the point of generation, also known as a satellite accumulation area (SAA).[7][8]
Step 2: Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.[6][10]
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container, preferably the original container if it is in good condition.[9][11] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[7][10] The date of first waste addition should also be recorded.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[9][10] This prevents the release of vapors and protects against spills.
Step 3: On-site Accumulation and Storage
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][8][12]
-
Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[9]
-
Storage Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acutely hazardous waste).[11][12]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9]
-
Request a Pickup: Once the container is full or has been in accumulation for the maximum allowed time (check with your institution's EHS, but it can be up to one year for partially filled containers in an SAA), arrange for a waste pickup.[7][9][11]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and regulatory agencies. This creates a "cradle-to-grave" record of the waste.[3]
Decontamination and Spill Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
-
Decontamination: Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The first rinseate must be collected and disposed of as hazardous waste.[9]
-
Spill Response: In the event of a spill, immediately alert personnel in the area. Wearing appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material like vermiculite or sand.[13] Carefully collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container. The area should then be decontaminated. For significant spills, contact your institution's EHS for assistance.[9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers handling this compound can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories. Proper chemical waste management is a shared responsibility that protects individuals, the broader community, and the environment.
References
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- Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
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- Central Washington University Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
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- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Biosynth. (n.d.). 6-Pyridin-3-yl-1H-indazole.
- U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet - Pyridine.
- Fisher Scientific. (2025, December 21). Safety Data Sheet - 3-Amino-1H-indazole.
- Morehead State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Southwest Tennessee Community College. (n.d.). Appendix I: OSHA Laboratory Standard. Retrieved from Southwest Tennessee Community College.
- ChemicalBook. (n.d.). 6-PYRIDIN-3-YL-1H-INDAZOLE CAS#: 885272-35-5.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Thermo Fisher Scientific. (2024, March 29). 6-Nitro-1H-indazole - Safety Data Sheet.
- ChemicalBook. (n.d.). 6-PYRIDIN-3-YL-1H-INDAZOLE | 885272-35-5.
- BenchChem. (2025). Navigating the Safe Disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- University of Oklahoma Health Sciences Center Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
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Personal protective equipment for handling 6-(Pyridin-3-yl)-1h-indazole
As a Senior Application Scientist, it is my responsibility to ensure you can work safely and effectively with novel chemical entities. This guide provides a comprehensive operational plan for handling 6-(Pyridin-3-yl)-1h-indazole, a heterocyclic compound with potential biological activity. Since specific hazard data for this exact molecule is not extensively documented, our safety protocols are based on the well-established principles for handling related pyridine and indazole derivatives.[1][2][3][4] This proactive approach prioritizes your safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
The structure of this compound, which combines a pyridine ring and an indazole scaffold, necessitates careful handling. Pyridine-containing compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[5] They are often associated with skin and eye irritation.[5][6] Indazole derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities, implying that they are biologically active and should be handled with care.[2][3][4]
Given the lack of specific toxicological data for this compound, it is prudent to treat it as a potentially hazardous substance. This guide is therefore built on the principle of minimizing all routes of exposure.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Chemical splash goggles | Double nitrile gloves | Fully-buttoned lab coat | Required if not in a fume hood |
| Handling Solutions (preparation, transfer) | Chemical splash goggles | Nitrile gloves | Fully-buttoned lab coat | Not required if in a fume hood |
| General Laboratory Work | Safety glasses with side shields | Nitrile gloves | Fully-buttoned lab coat | Not required |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn in the laboratory.[7][8] When handling the solid form or concentrated solutions of this compound, chemical splash goggles are required to provide a complete seal around the eyes.[9][10] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[8][11]
-
Hand Protection: Nitrile gloves are the recommended choice for handling this compound due to their broad chemical resistance.[12] Always inspect gloves for tears or punctures before use. When handling the solid compound, double-gloving is mandatory to provide an additional layer of protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required at all times.[8] This will protect your skin and personal clothing from accidental spills.
-
Respiratory Protection: All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[13][14] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following diagram illustrates the key stages of handling this compound.
Caption: A workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Handling the Solid:
-
Perform all weighing and aliquoting of the solid compound within the fume hood.
-
Use a spatula and weighing paper to handle the powder. Avoid creating dust.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap the vial or flask before mixing.
-
-
Experimentation:
-
Conduct all reactions and manipulations within the fume hood.
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate solvent.
-
Collect all contaminated materials for proper disposal.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated hazardous waste container. Do not pour this material down the drain.[12]
-
Container Disposal: Empty containers may still contain residual material and should be disposed of as hazardous waste.[14]
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult your Environmental Health and Safety (EHS) department.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[9]
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research endeavors. Your commitment to safety is paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
